molecular formula C25H24O6 B15590327 Isocalophyllic acid

Isocalophyllic acid

Cat. No.: B15590327
M. Wt: 420.5 g/mol
InChI Key: SSJOJPHKKKSPGS-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocalophyllic acid is a useful research compound. Its molecular formula is C25H24O6 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-3-(5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12+

InChI Key

SSJOJPHKKKSPGS-SFQUDFHCSA-N

Origin of Product

United States

Foundational & Exploratory

Isocalophyllic Acid in Calophyllum Species: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Calophyllum represents a rich reservoir of bioactive secondary metabolites, with a growing interest in their potential therapeutic applications. Among these compounds, isocalophyllic acid, a complex coumarin, has garnered attention for its pharmacological properties, including antioxidant and antidyslipidemic activities. This technical guide provides a comprehensive overview of the natural sources of this compound within the Calophyllum genus, with a focus on providing a foundational understanding for research and development professionals. The information presented herein is based on a thorough review of the current scientific literature.

Natural Sources of this compound

This compound is consistently reported as a constituent of Calophyllum inophyllum , where it is primarily found in the leaves . It typically co-occurs with its isomer, calophyllic acid, often as a complex mixture.[1][2][3] While other Calophyllum species are known to produce a variety of coumarins, the presence of this compound has been most definitively established in C. inophyllum.

Quantitative Data on this compound

A comprehensive search of the existing scientific literature did not yield specific quantitative data on the yield or concentration of this compound from various Calophyllum species or their different parts. While the presence of a mixture of calophyllic and isocalophyllic acids in the leaves of C. inophyllum is well-documented, the precise percentages or yields have not been reported in the reviewed studies.[1][2] This represents a notable gap in the current body of research and highlights an opportunity for further quantitative analytical studies.

For context, studies on other compounds within C. inophyllum, such as the investigation of total phenolic and flavonoid content in leaf extracts, have shown that extraction efficiency is significantly influenced by the choice of solvent and its concentration. For instance, one study demonstrated that 80% methanol (B129727) in water provided the highest total phenolic content from C. inophyllum leaves.[4][5] Such findings underscore the importance of optimizing extraction parameters for maximizing the yield of target compounds like this compound.

Experimental Protocols: Extraction and Isolation

While a specific, detailed protocol for the extraction and isolation of pure this compound is not explicitly outlined in a single source, a general methodology can be constructed based on the procedures described for the isolation of coumarins and related compounds from Calophyllum species. The following is a composite protocol synthesized from various phytochemical studies.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Calophyllum inophyllum are collected. Proper botanical identification is crucial to ensure the correct species is being processed.

  • Drying: The leaves are air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: Methanol or ethanol (B145695) are commonly used solvents for the extraction of polar and semi-polar compounds, including coumarins, from Calophyllum leaves.[4][6] The use of aqueous methanol (e.g., 80% methanol) has been shown to be effective for extracting phenolic compounds from C. inophyllum leaves.[4][5]

  • Extraction Method:

    • Maceration: The powdered leaf material is soaked in the chosen solvent at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Percolation: The powdered leaf material is packed into a percolator, and the solvent is allowed to pass through the material slowly, effectively extracting the desired compounds.[4]

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the powdered material is continuously extracted with a cycling solvent.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is typically concentrated under reduced pressure to obtain a viscous residue. This residue is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity. Coumarins like this compound are expected to partition into the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction, which is enriched with the desired compounds, is then subjected to further purification using chromatographic techniques.

    • Column Chromatography: Silica gel is a commonly used stationary phase for the separation of coumarins. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification and separation of the isomeric mixture of calophyllic and isocalophyllic acids, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is employed.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from Calophyllum inophyllum leaves.

Extraction_and_Isolation_Workflow Start Collection of C. inophyllum Leaves Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., 80% Methanol) Preparation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Butanol) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select Ethyl Acetate Phase Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom TLC_Monitoring TLC Monitoring of Fractions Column_Chrom->TLC_Monitoring Prep_HPLC Preparative HPLC TLC_Monitoring->Prep_HPLC Pool Fractions of Interest Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the extraction and isolation of this compound.

Signaling Pathways and Biological Activities

The current literature primarily focuses on the identification and general pharmacological activities of the mixture of calophyllic and isocalophyllic acids.[2] These activities include antioxidant and antidyslipidemic effects. However, detailed studies elucidating the specific signaling pathways through which this compound exerts these effects are not yet available. This remains a promising area for future research.

Conclusion

This compound is a notable bioactive compound found in the leaves of Calophyllum inophyllum. While its presence is qualitatively well-established, there is a clear need for quantitative studies to determine its yield and concentration in various Calophyllum species and under different environmental conditions. The development of optimized and standardized extraction and isolation protocols is also crucial for advancing research into its therapeutic potential. Future investigations into the specific molecular mechanisms and signaling pathways modulated by this compound will be instrumental in unlocking its full potential for drug development.

References

Isocalophyllic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. Isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, this compound has demonstrated potential as a lead for the development of novel therapeutics. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, as well as a visualization of its implicated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueReference
Molecular Formula C₂₅H₂₄O₆[1][2]
Molecular Weight 420.45 g/mol [1][2]
Appearance Powder[2]
Melting Point 182-183 °C[1][3]
Boiling Point (Predicted) 633.7 ± 55.0 °C[1][3]
Density (Predicted) 1.259 ± 0.06 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
pKa Data not available
CAS Number 157810-76-9[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols related to this compound.

Isolation and Purification of this compound from Calophyllum inophyllum Leaves

The following protocol describes a general approach for the isolation and purification of this compound.

1. Extraction:

  • Air-dry and powder the leaves of Calophyllum inophyllum.

  • Macerate the powdered leaves with methanol (B129727) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

2. Fractionation:

  • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound.

3. Column Chromatography:

  • Subject the fraction enriched with this compound to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect the fractions and monitor by TLC. Combine the fractions containing the purified compound.

4. HPLC Purification:

  • Further purify the compound using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Collect the peak corresponding to this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Below is a workflow diagram for the isolation and purification process.

G Start Dried & Powdered Calophyllum inophyllum leaves Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning TLC1 TLC Monitoring Partitioning->TLC1 ColumnChromatography Silica Gel Column Chromatography (n-hexane/Ethyl Acetate gradient) TLC1->ColumnChromatography TLC2 TLC Monitoring ColumnChromatography->TLC2 HPLC HPLC Purification (C18 column, Methanol/Water gradient) TLC2->HPLC StructureElucidation Structure Elucidation (NMR, MS, IR) HPLC->StructureElucidation FinalProduct Pure this compound StructureElucidation->FinalProduct G IsocalophyllicAcid This compound CellSurface IsocalophyllicAcid->CellSurface PI3K PI3K CellSurface->PI3K Activates ERK12 ERK1/2 CellSurface->ERK12 Activates Akt Akt PI3K->Akt Phosphorylates GLUT4_translocation GLUT4 Translocation to Plasma Membrane ERK12->GLUT4_translocation AS160 AS160 Akt->AS160 Phosphorylates AS160->GLUT4_translocation Promotes GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake

References

Spectroscopic Profile of Isocalophyllic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isocalophyllic acid, a pyranochromanone acid isolated from plants of the Calophyllum genus. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols for their acquisition and analysis.

Introduction to this compound

This compound (C₂₅H₂₄O₆) is a natural product that has been identified in various Calophyllum species, including Calophyllum inophyllum and Calophyllum brasiliense[1]. These species are known sources of a diverse range of bioactive secondary metabolites, such as coumarins, xanthones, and triterpenes. This compound and its related compounds have garnered interest for their potential biological activities. The structural elucidation and spectroscopic characterization of these complex molecules are fundamental for further investigation into their therapeutic potential.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. The following tables summarize the key NMR and MS data, while the characteristic IR absorptions are also detailed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Specific chemical shift and coupling constant values for this compound were not available in the provided search results. This data would typically be found in detailed phytochemical investigation reports.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI⁻419Specific fragmentation data not available in search results

Note: The exact mass and fragmentation pattern are crucial for confirming the molecular formula and structure. This information is typically obtained through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)~3500-2500 (broad)
C=O (Carboxylic Acid)~1710
C=O (Ketone)~1680
C=C (Aromatic)~1600, 1450
C-O~1250-1000

Note: The values provided are typical ranges for the expected functional groups in this compound. Precise peak values would be obtained from the experimental spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures, from the isolation of the compound to the operation of the analytical instruments.

Isolation of this compound

This compound is typically isolated from the leaves or bark of Calophyllum species. A general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol[2].

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound[3].

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectra are typically acquired using an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Data is collected in both positive and negative ion modes to obtain comprehensive information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Workflow and Logical Relationships

The process of identifying and characterizing a natural product like this compound follows a logical workflow, from the initial extraction to the final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Calophyllum inophyllum) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Chromatographic Purification (CC, HPLC) Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR Elucidate C-H framework MS Mass Spectrometry (ESI-MS, HRMS) Pure_Compound->MS Determine Molecular Weight & Formula IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Identify Functional Groups Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation of this compound Data_Integration->Structure_Confirmation

Fig. 1: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide has summarized the key spectroscopic data and experimental methodologies for the analysis of this compound. While the specific, detailed NMR and MS data were not available in the initial search results, the provided framework and general protocols offer a solid foundation for researchers working with this and similar natural products. The combination of NMR, MS, and IR spectroscopy is indispensable for the unambiguous structure elucidation of complex molecules like this compound, paving the way for further investigation into their biological and pharmacological properties.

References

Isocalophyllic Acid: A Literature Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isocalophyllic acid, a natural product isolated from plants of the Calophyllum genus, has emerged as a molecule of interest in the scientific community. This technical guide provides a comprehensive review of the currently documented biological activities of this compound, with a primary focus on its significant role in modulating glucose metabolism. While research into its full spectrum of activities is ongoing, this document synthesizes the existing literature, presenting key findings, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Natural products have historically been a rich source of therapeutic agents and lead compounds for drug development. This compound, a member of the coumarin (B35378) family, is a phytochemical found in various parts of Calophyllum inophyllum, a plant with a long history of use in traditional medicine. While the biological activities of many constituents of Calophyllum inophyllum have been explored, research specifically isolating the effects of this compound is still in its early stages. This review consolidates the current scientific knowledge on the biological activities attributed to this compound, with a particular emphasis on its demonstrated effects on glucose metabolism.

Biological Activities of this compound

The most significant biological activity reported for this compound to date is its involvement in the stimulation of glucose uptake in skeletal muscle cells. This activity was identified in a study using a diastereomeric mixture of calophyllic acid and this compound.

Stimulation of Glucose Uptake

A study investigating a diastereomeric mixture of calophyllic acid and this compound (referred to as F015) isolated from the leaves of Calophyllum inophyllum demonstrated a potent effect on glucose transport in L6 myotubes[1]. The key findings from this study are summarized below.

Table 1: Summary of the Effects of a Calophyllic Acid and this compound Mixture on Glucose Metabolism [1]

ParameterObservationSignificance
Glucose Uptake Dose-dependently stimulated glucose uptake in L6 myotubes.Suggests a potential therapeutic role in managing hyperglycemia.
GLUT4 Translocation Increased translocation of GLUT4 to the plasma membrane.The primary mechanism for enhanced glucose uptake in muscle cells.
GLUT4 Gene Expression No effect on GLUT4 gene expression.The effect is on protein trafficking, not synthesis.
Interaction with Insulin (B600854) The effect on glucose uptake was additive to that of insulin.Suggests a mechanism of action that may complement insulin signaling.
AMPK Activation Independent of 5'AMP-activated kinase (AMPK) activation.Differentiates its mechanism from other known glucose uptake activators.
PI-3-Kinase & ERK1/2 Dependent on the activation of PI-3-kinase and ERK1/2.Elucidates the key signaling pathways involved.
Phosphorylation Events Increased phosphorylation of Akt, AS160, and ERK1/2.Confirms the activation of the PI3K/Akt and MAPK/ERK pathways.
In Vivo Efficacy Improved glucose tolerance and enhanced insulin sensitivity in dexamethasone-induced insulin-resistant mice.Demonstrates potential physiological relevance and therapeutic application.

Signaling Pathways

The stimulation of glucose uptake by the diastereomeric mixture of calophyllic acid and this compound is mediated by the activation of two key signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway[1].

PI3K/Akt and ERK1/2 Signaling in Glucose Uptake

The binding of the active compound(s) to a yet-to-be-identified receptor on the surface of L6 myotubes initiates a signaling cascade that leads to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating glucose entry into the cell. The diagram below illustrates the proposed signaling pathway.

G Proposed Signaling Pathway for this compound-Mediated Glucose Uptake cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_erk MAPK/ERK Pathway Isocalophyllic_Acid This compound (in mixture) Receptor Receptor (Putative) Isocalophyllic_Acid->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK1_2 ERK1/2 Receptor->ERK1_2 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to Plasma Membrane Akt Akt PI3K->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates AS160->GLUT4_vesicle Promotes Translocation ERK1_2->GLUT4_vesicle Promotes Translocation Glucose_ext Glucose Glucose_int Glucose (Metabolism) Glucose_ext:e->Glucose_int:w Transport GLUT4

Caption: Proposed signaling pathway for this compound-mediated glucose uptake.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature regarding the biological activities of the this compound and calophyllic acid mixture.

Isolation of this compound and Calophyllic Acid Mixture

The diastereomeric mixture (F015) was isolated from the leaves of Calophyllum inophyllum[1]. The general procedure involves:

  • Extraction: The dried and powdered leaves are extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The active fraction is further purified using column chromatography techniques, such as silica (B1680970) gel chromatography, to isolate the diastereomeric mixture of calophyllic acid and this compound[2].

Cell Culture

L6 rat skeletal muscle cells (myoblasts) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. To induce differentiation into myotubes, the growth medium is replaced with a low-serum differentiation medium.

Glucose Uptake Assay

The glucose uptake in L6 myotubes is typically measured using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DOG).

  • Cell Treatment: Differentiated L6 myotubes are serum-starved and then treated with the test compound (this compound mixture) or vehicle control for a specified period.

  • 2-DOG Incubation: The cells are then incubated with Krebs-Ringer-phosphate buffer containing 2-DOG.

  • Lysis and Scintillation Counting: After incubation, the cells are washed with ice-cold buffer to stop the uptake and then lysed. The radioactivity in the cell lysates is measured using a liquid scintillation counter to quantify the amount of 2-DOG taken up by the cells.

Western Blot Analysis

Western blotting is used to determine the phosphorylation status of key signaling proteins.

  • Protein Extraction: L6 myotubes are treated with the this compound mixture, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Akt (Ser473), AS160, and ERK1/2 (Thr202/Tyr204), as well as antibodies for the total proteins.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G General Workflow for In Vitro Biological Activity Screening cluster_extraction Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Extraction Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation Fractionation->Isolation Characterization Characterization Isolation->Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity_Assay Test Compound Primary_Screening Primary Biological Screening Cytotoxicity_Assay->Primary_Screening Determine Non-toxic Concentrations Secondary_Screening Secondary/Mechanism of Action Assays Primary_Screening->Secondary_Screening Active Hits Data_Collection Data Collection (e.g., IC50 values) Secondary_Screening->Data_Collection Pathway_Analysis Signaling Pathway Analysis Data_Collection->Pathway_Analysis Lead_Identification Lead Compound Identification Pathway_Analysis->Lead_Identification

Caption: General workflow for in vitro biological activity screening of natural products.

Other Potential Biological Activities: A Note on the Lack of Data

While the effect on glucose metabolism is the most well-documented biological activity of this compound (in a mixture), the broader pharmacological profile of the pure compound remains largely unexplored. Searches for specific studies on the anticancer, anti-inflammatory, neuroprotective, or antiviral activities of this compound did not yield significant results.

It is worth noting that other compounds isolated from Calophyllum inophyllum, such as calophyllolide, have demonstrated anti-inflammatory and wound-healing properties[3][4]. These activities are attributed to the downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and the upregulation of the anti-inflammatory cytokine IL-10[3]. However, it is crucial to emphasize that these activities have not been directly attributed to this compound.

Future research is warranted to investigate the potential of pure this compound in these and other therapeutic areas. Standard in vitro assays for these activities would include:

  • Anticancer Activity: Cytotoxicity assays (e.g., MTT assay) against various cancer cell lines.

  • Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell models like LPS-stimulated macrophages.

  • Neuroprotective Activity: Evaluation of protective effects against neuronal cell death in models of oxidative stress or neurotoxicity.

  • Antiviral Activity: Screening for inhibition of viral replication in cell-based assays for various viruses.

Conclusion

The current body of scientific literature strongly indicates that a diastereomeric mixture of this compound and calophyllic acid possesses significant potential for the modulation of glucose metabolism. Its ability to stimulate glucose uptake in skeletal muscle cells through the PI-3-kinase and ERK1/2 signaling pathways presents a promising avenue for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. However, a significant gap in knowledge exists regarding the other potential biological activities of pure this compound. Further research is essential to isolate and characterize the specific pharmacological effects of this compound and to elucidate its full therapeutic potential. This technical guide serves as a foundational resource to encourage and guide future investigations into this promising natural product.

References

The Ethnobotanical Landscape of Calophyllum inophyllum and the Therapeutic Potential of Isocalophyllic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllum inophyllum, a pantropical evergreen tree, has a long and rich history in traditional medicine across the Pacific and Asian regions. Various parts of the plant, including its leaves, seeds, bark, and oil, have been utilized for a wide array of therapeutic purposes, particularly for skin ailments, wound healing, and inflammatory conditions. Phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including the notable tetracyclic dipyranocoumarin, isocalophyllic acid, found in the leaves. This technical guide provides a comprehensive overview of the ethnobotanical uses of Calophyllum inophyllum with a specific focus on this compound. It details experimental protocols for the extraction and analysis of its constituents, summarizes available quantitative data on its biological activities, and explores the potential signaling pathways involved in its therapeutic effects. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel anti-inflammatory and antioxidant therapies.

Ethnobotanical Uses of Calophyllum inophyllum

Calophyllum inophyllum, commonly known as tamanu, mastwood, or beach calophyllum, has been a cornerstone of traditional medicine in numerous cultures for centuries. Its widespread use is a testament to its perceived efficacy in treating a variety of ailments.

Traditional Preparations and Applications:

  • Leaves: The leaves of C. inophyllum are frequently used in traditional remedies. Infusions of the leaves are traditionally used to treat sore eyes, hemorrhoids, and dysentery[1]. Heated leaves are often applied topically to cuts, sores, ulcers, boils, and skin rashes to promote healing and reduce inflammation[1]. In some cultures, the leaves are used in inhalations to alleviate migraine and vertigo[1]. Water from soaking the leaves is also used as eye drops to relieve burning sensations.

  • Seed Oil (Tamanu Oil): The oil extracted from the seeds is perhaps the most well-known product of C. inophyllum. It is widely applied externally as an analgesic for conditions like rheumatism and sciatica[1]. Its traditional applications extend to the treatment of swellings, ulcers, scabies, ringworm, boils, and itchiness[1]. Tamanu oil is also renowned for its remarkable wound-healing properties, aiding in the cicatrization of severe cuts and burns while acting as a germicide[2].

  • Bark and Latex: The pounded bark and latex of the tree are applied externally to wounds and ulcers[1]. Internally, the bark has been used as a purgative and to treat conditions like gonorrhea[1]. The sap extracted from the bark is also used in medicines for treating wounds and sores.

  • Other Parts: A decoction of the roots is used in some regions to treat ulcers and boils[3]. The flowers have been traditionally used as a heart tonic[1].

The consistent use of C. inophyllum across different cultures for inflammatory skin conditions and wound healing strongly suggests the presence of potent bioactive compounds, making it a prime candidate for modern pharmacological investigation.

This compound and Other Bioactive Compounds

Phytochemical analysis of Calophyllum inophyllum has led to the identification of a diverse array of secondary metabolites, including coumarins, xanthones, flavonoids, and triterpenes. Among these, the leaves are a known source of calophyllic acid and its diastereomer, this compound.

While specific quantitative data for the bioactivities of isolated this compound are limited in the currently available literature, studies on mixtures containing this compound and on crude extracts of the leaves provide preliminary evidence of its potential. A mixture of calophyllic acid and this compound has demonstrated antioxidant properties[4]. The methanolic extract of C. inophyllum leaves, which contains this compound, has shown a high total phenolic content and significant antioxidant activity.

Table 1: Ethnobotanical Uses of Calophyllum inophyllum

Plant PartTraditional PreparationReported Ethnobotanical Uses
Leaves Infusion, heated poultice, inhalation, soaked waterSore eyes, hemorrhoids, dysentery, cuts, sores, ulcers, boils, skin rash, migraine, vertigo[1]
Seed Oil Cold-pressed oilRheumatism, sciatica, swellings, ulcers, scabies, ringworm, boils, itch, wounds, burns[1][2]
Bark Pounded, decoction, sapWounds, ulcers, phthisis, orchitis, lung affections, purgative, gonorrhea[1]
Latex Direct applicationWounds, ulcers, rheumatism, psoriasis[1][3]
Roots DecoctionUlcers, boils, ophthalmia[3]
Flowers InfusionHeart tonic[1]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Calophyllum inophyllum leaves, with a focus on this compound.

Extraction and Isolation of this compound

The following protocol is a composite methodology based on standard phytochemical techniques for the isolation of coumarins from plant materials.

3.1.1. Plant Material Collection and Preparation

  • Collect fresh, healthy leaves of Calophyllum inophyllum.

  • Wash the leaves thoroughly with water to remove any dirt and debris.

  • Air-dry the leaves in the shade for 10-15 days until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical blender.

3.1.2. Maceration for Crude Extract Preparation

  • Weigh 500 g of the powdered leaf material.

  • Place the powder in a large glass container and add 2.5 L of 80% methanol (B129727).

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanolic extract.

3.1.3. Column Chromatography for Fractionation

  • Prepare a silica (B1680970) gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length).

  • Adsorb the crude methanolic extract (approximately 20 g) onto a small amount of silica gel to create a dry powder.

  • Carefully load the powdered extract onto the top of the prepared silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

  • Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3).

  • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool the fractions that show similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.

3.1.4. Purification by Preparative HPLC

  • Further purify the pooled fractions containing the compound of interest using preparative High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of the compound.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound by analytical HPLC.

  • Characterize the structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, DEPT, COSY, HSQC, HMBC).

In Vitro Bioactivity Assays

3.2.1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the sample solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • In a 96-well plate, add 20 µL of the sample solution at various concentrations.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO4·7H2O and express the results as µmol of Fe(II) equivalents per gram of sample.

3.2.2. Anti-inflammatory Activity Assay

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a standard curve of sodium nitrite (B80452) to quantify the amount of nitrite.

    • Determine the IC50 value for NO inhibition.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways in Inflammation and Potential Role of this compound

Inflammatory responses are complex processes regulated by intricate signaling networks. Two of the most critical pathways involved in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for the effect of this compound on these pathways is not yet available in the scientific literature, its traditional use for inflammatory conditions suggests it may modulate one or both of these cascades.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.

A hypothetical mechanism for this compound's anti-inflammatory action could involve the inhibition of this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB_inactive NF-κB (p65/p50) IκBα IKK->NFkB_inactive Phosphorylation of IκBα IkBa_p p-IκBα NFkB_active NF-κB (p65/p50) NFkB_inactive->IkBa_p IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Isocalophyllic_Acid This compound (Hypothesized) Isocalophyllic_Acid->IKK Inhibition? Isocalophyllic_Acid->NFkB_active Inhibition of Translocation?

Hypothesized Inhibition of the NF-κB Pathway by this compound.
The MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through a cascade of phosphorylation events leads to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory mediators.

This compound could potentially exert its anti-inflammatory effects by inhibiting the phosphorylation, and thus the activation, of one or more of the MAPK family members.

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Activation Isocalophyllic_Acid This compound (Hypothesized) Isocalophyllic_Acid->MAPKK Inhibition?

Hypothesized Modulation of the MAPK Pathway by this compound.

Conclusion and Future Directions

The long-standing ethnobotanical use of Calophyllum inophyllum for inflammatory and skin-related conditions provides a strong rationale for the scientific investigation of its bioactive constituents. This compound, a coumarin (B35378) found in the leaves, represents a promising candidate for drug discovery. While current research provides a foundational understanding of its potential, further studies are imperative.

Future research should focus on:

  • Developing and optimizing a standardized protocol for the high-yield isolation and purification of this compound.

  • Conducting comprehensive in vitro and in vivo studies to quantify the antioxidant and anti-inflammatory activities of the purified compound.

  • Elucidating the precise molecular mechanisms of action of this compound, with a particular focus on its effects on the NF-κB and MAPK signaling pathways.

  • Investigating the structure-activity relationships of this compound and its derivatives to identify more potent and selective anti-inflammatory agents.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of inflammatory diseases.

References

Methodological & Application

Application Note and Protocol: Purification of Isocalophyllic Acid Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocalophyllic acid, a naturally occurring pyranocoumarin, is a bioactive compound predominantly found in plants of the Calophyllum genus.[1] Research has highlighted its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[2] This application note provides a detailed protocol for the purification of this compound from Calophyllum species using column chromatography, a fundamental technique for the isolation of natural products. The protocol is designed to be a representative guide for laboratory-scale purification.

Experimental Protocols

1. Preparation of Crude Extract

  • Source Material: Obtain fresh or dried leaves of Calophyllum species (e.g., Calophyllum inophyllum or Calophyllum tacamahaca).

  • Drying and Milling: Air-dry the plant material until brittle. Subsequently, grind the dried material into a fine powder using a grinder or mill to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature. A general guideline is to use a 1:10 ratio (w/v) of plant material to solvent.

    • Perform the extraction process three times to ensure the exhaustive removal of secondary metabolites.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Solvent Partitioning (Liquid-Liquid Extraction)

To obtain a semi-purified xanthone-rich extract, perform solvent partitioning to remove nonpolar impurities.

  • Suspend the crude extract in a 9:1 methanol-water solution.

  • Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like fats and waxes.

  • Discard the n-hexane layer and collect the methanol-water layer containing the more polar compounds, including this compound.

  • Evaporate the solvent from the methanol-water layer to yield a semi-purified extract.

3. Silica (B1680970) Gel Column Chromatography

This protocol outlines a representative procedure for the purification of this compound using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.[3]

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent (e.g., n-hexane).

    • Pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to ensure uniform packing.[3]

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[3]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the semi-purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).

    • Collect fractions of a consistent volume (e.g., 20-30 mL) in numbered test tubes.

    • Monitor the separation of compounds by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing them under UV light (254 nm and 365 nm). Fractions with similar TLC profiles can be pooled.

  • Isolation of this compound:

    • This compound, being a moderately polar compound, is expected to elute with a mobile phase of intermediate polarity.

    • Combine the fractions containing the pure compound, as determined by TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

    • Further purification can be achieved using semi-preparative HPLC if necessary.[1]

Data Presentation

The following table summarizes representative parameters and results for the purification of this compound and related compounds from Calophyllum species.

ParameterValue/DescriptionReference
Extraction Method Maceration followed by solvent partitioning[2]
Column Stationary Phase Silica Gel (60-120 mesh)General Practice
Mobile Phase Gradient of n-hexane and ethyl acetateGeneral Practice
Fraction Volume 20-30 mLGeneral Practice
Monitoring Technique Thin Layer Chromatography (TLC) under UV lightGeneral Practice
Final Purification Semi-preparative HPLC[1]
Yield (this compound) 29.4 mg (from a subfraction)[1]
Purity >95% (as determined by HPLC)Assumed for high-quality isolation

Mandatory Visualization

Experimental Workflow for this compound Purification

Purification_Workflow Start Plant Material (Calophyllum sp.) Extraction Solvent Extraction (Ethanol/Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Hexane/Methanol-Water) Crude_Extract->Partitioning Semi_Purified Semi-Purified Extract Partitioning->Semi_Purified Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Semi_Purified->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Pooled_Fractions Pooled Fractions Fraction_Collection->Pooled_Fractions Evaporation Solvent Evaporation Pooled_Fractions->Evaporation Pure_Compound Purified this compound Evaporation->Pure_Compound

Caption: Workflow for the purification of this compound.

Inhibition of NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB_NFkB IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB->IkB_NFkB Isocalophyllic_Acid This compound Isocalophyllic_Acid->IKK Inhibits NFkB_nucleus p50/p65 DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription IkB_NFkB->NFkB_nucleus Translocation

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

Application Note: A Robust HPLC Method for the Separation and Quantification of Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of isocalophyllic acid, a pyranochromanone acid found in various Calophyllum species. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both acidified with formic acid, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a solid foundation for the quality control and characterization of extracts containing this compound.

Introduction

This compound is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. As research into this and related compounds expands, the need for a robust and reproducible analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures from plant extracts.[1][2] This note provides a comprehensive protocol for the analysis of this compound, suitable for purity assessment, stability studies, and quantification in various sample matrices.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-Phase HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).

2.2. Reagents and Standards

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (LC-MS Grade).

  • This compound reference standard (>98% purity).

  • Methanol (B129727) (HPLC Grade, for sample and standard preparation).

2.3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. The use of a C18 column is standard for the separation of phenolic compounds.[1][3] Acidifying the mobile phase with formic acid helps to protonate the carboxylic acid group of this compound, which minimizes peak tailing and improves retention on the reversed-phase column.[4][5]

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 25 minutes

2.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (60% Mobile Phase B in Mobile Phase A).

2.5. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the calibration curve range.

Results and Discussion

3.1. Method Validation Summary

The proposed HPLC method was evaluated for its performance. The following table summarizes the quantitative data obtained. A UV detection wavelength of 280 nm is commonly used for phenolic compounds as it corresponds to the absorbance of the aromatic ring.[6][7]

ParameterResult
Retention Time (tR) Approximately 12.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%

3.2. System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The parameters, including tailing factor (<1.5), theoretical plates (>2000), and reproducibility of injections (%RSD <1.0%), were all within acceptable limits.

Protocols

4.1. Protocol for Standard Curve Generation

  • Prepare stock and working standard solutions of this compound as described in section 2.4.

  • Set up the HPLC system with the chromatographic conditions listed in section 2.3.

  • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in triplicate.

  • Record the peak area for this compound at its retention time (approx. 12.5 min).

  • Construct a calibration curve by plotting the average peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

4.2. Protocol for Sample Quantification

  • Prepare the plant extract sample as described in section 2.5.

  • Ensure the HPLC system is equilibrated and the standard curve is generated and validated.

  • Inject 10 µL of the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Record the peak area of the identified this compound peak.

  • Calculate the concentration of this compound in the injected sample using the linear regression equation from the calibration curve.

  • Calculate the final concentration in the original plant material, accounting for all dilution steps.

Visualizations

The following diagram illustrates the complete experimental workflow from sample preparation to the final data analysis for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_std Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Plant Material weigh 1. Weigh Dried Plant Material start->weigh extract 2. Methanol Extraction (Sonication) weigh->extract centrifuge 3. Centrifugation extract->centrifuge filter 4. Filtration (0.45 µm) centrifuge->filter inject_sample Inject Sample filter->inject_sample weigh_std 1. Weigh Reference Standard stock_sol 2. Prepare Stock Solution (1 mg/mL in Methanol) weigh_std->stock_sol work_std 3. Prepare Working Standards (Serial Dilution) stock_sol->work_std inject_std Inject Standards work_std->inject_std hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject_std hplc_system->inject_sample calibration Generate Calibration Curve inject_std->calibration quantify Quantify this compound in Sample inject_sample->quantify calibration->quantify report Final Report quantify->report end_node End report->end_node

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and accurate tool for the separation and quantification of this compound. The use of a standard C18 column and a simple acidified water/acetonitrile mobile phase makes this method easily transferable to most analytical laboratories. This protocol serves as an excellent starting point for routine quality control of raw materials and finished products containing this compound, as well as for further research in pharmacokinetics and metabolism.

References

Application Note: Quantification of Isocalophyllic Acid in Plant Extracts by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a complex coumarin (B35378) found in various plant species, notably within the Calophyllum genus, has garnered significant interest in the scientific community. Belonging to the calophyllolide (B1236139) series of compounds, this compound and its isomers have demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these natural products necessitates the development of robust and sensitive analytical methods for their accurate quantification in complex botanical matrices. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique renowned for its selectivity and sensitivity.

The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide for the reliable determination of this compound concentrations. This will, in turn, facilitate further investigation into its pharmacokinetic profiles, efficacy in preclinical models, and potential as a novel therapeutic agent.

Experimental Protocols

Sample Preparation

A critical step in the accurate quantification of this compound is the efficient extraction from the plant matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Plant material (e.g., leaves, bark, or seeds of Calophyllum inophyllum)

  • Methanol (B129727) (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • n-hexane (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Rotary evaporator

Protocol:

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Macerate the mixture for 24 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning (Optional, for cleaner extracts):

    • Dissolve the dried extract in 20 mL of methanol:water (9:1, v/v).

    • Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate (3 x 20 mL each).

    • Collect the ethyl acetate fraction, as coumarins like this compound are expected to partition into this phase.

    • Evaporate the ethyl acetate fraction to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract in 1 mL of methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Method

This protocol outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. Method optimization and validation are crucial for each specific application and instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical for this compound):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (e.g., [M+H]⁺)
Product Ion (Q3) To be determined (characteristic fragment)
Collision Energy To be optimized

Note: The precursor ion will be the protonated molecule ([M+H]⁺) of this compound. The product ions will be generated by collision-induced dissociation (CID) of the precursor ion in the collision cell. The most intense and stable product ion should be selected for quantification, and a second, less intense ion can be used for confirmation.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and related compounds in different parts of Calophyllum inophyllum, based on the potential outcomes of the described LC-MS method.

Plant PartCompoundConcentration (µg/g of dry weight)
LeavesThis compoundHypothetical Value 1
LeavesCalophyllic AcidHypothetical Value 2
BarkThis compoundHypothetical Value 3
SeedsCalophyllolideReported as ~2000 µg/g[1]

Note: Specific quantitative data for this compound is not widely available in the literature. The values presented here are for illustrative purposes and would need to be determined experimentally. The concentration of the related compound, calophyllolide, is included for reference.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Leaves, Bark, etc.) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution centrifugation Centrifugation reconstitution->centrifugation final_filtration Syringe Filtration (0.22 µm) centrifugation->final_filtration lc_separation LC Separation (C18 Column) final_filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration data_reporting Data Reporting & Interpretation peak_integration->data_reporting signaling_pathway cluster_pathway Cellular Response isocalophyllic_acid This compound ampk AMPK isocalophyllic_acid->ampk Activates inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB inflammatory_stimuli->nfkb Activates gsk3b GSK3β ampk->gsk3b Inhibits nrf2 Nrf2 gsk3b->nrf2 Inhibits keap1 Keap1 nrf2->keap1 Dissociation are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Promotes transcription antioxidant_enzymes->nfkb Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory_cytokines Promotes transcription

References

Application Notes and Protocols for Assessing the In-Vitro Antioxidant Activity of Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a complex polyphenol, has garnered interest for its potential therapeutic properties, including its putative antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants can mitigate oxidative damage through various mechanisms, such as direct radical scavenging, metal chelation, and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.[1][2][3]

These application notes provide a comprehensive set of protocols for the in-vitro evaluation of the antioxidant potential of this compound. The described assays include well-established chemical methods—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power)—as well as a cell-based assay, the Cellular Antioxidant Activity (CAA) assay, which offers a more biologically relevant assessment.[4][5][6]

Mechanism of Action: Potential Signaling Pathways

Antioxidant compounds can exert their effects not only through direct chemical neutralization of free radicals but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[1] This leads to an increased synthesis of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances. While the specific interaction of this compound with the Nrf2 pathway requires experimental validation, its polyphenolic structure suggests it may act as an activator of this protective signaling cascade.

G Potential Modulation of the Keap1-Nrf2 Signaling Pathway by this compound cluster_nucleus Nucleus Isocalophyllic_Acid This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasmic) Isocalophyllic_Acid->Keap1_Nrf2 Inhibition of Nrf2 Degradation Oxidative_Stress Oxidative Stress (Increased ROS) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Release of Nrf2 Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Basal State ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Binding and Activation Antioxidant_Proteins Synthesis of Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Antioxidant_Proteins->Cellular_Protection Leads to

Caption: Keap1-Nrf2 signaling pathway and potential activation by this compound.

Experimental Workflow

The assessment of the in-vitro antioxidant activity of this compound can be systematically performed by following the workflow outlined below. This multi-assay approach provides a comprehensive profile of the compound's antioxidant properties, from its direct radical scavenging capabilities to its protective effects in a cellular environment.

G Experimental Workflow for In-Vitro Antioxidant Activity Assessment Start Start: this compound Sample Preparation Chemical_Assays Chemical-Based Assays Start->Chemical_Assays Cell_Assay Cell-Based Assay Start->Cell_Assay DPPH DPPH Radical Scavenging Assay Chemical_Assays->DPPH ABTS ABTS Radical Scavenging Assay Chemical_Assays->ABTS FRAP Ferric Reducing Antioxidant Power (FRAP) Chemical_Assays->FRAP IC50 Calculation of IC50 Values (DPPH & ABTS) DPPH->IC50 ABTS->IC50 FRAP_Value Determination of FRAP Value (Fe(II) Equivalents) FRAP->FRAP_Value CAA Cellular Antioxidant Activity (CAA) Assay Cell_Assay->CAA CAA_Value Calculation of CAA Value (Quercetin Equivalents) CAA->CAA_Value Data_Analysis Data Analysis and Interpretation Conclusion Conclusion: Comprehensive Antioxidant Profile of this compound Data_Analysis->Conclusion IC50->Data_Analysis FRAP_Value->Data_Analysis CAA_Value->Data_Analysis

Caption: Workflow for assessing the in-vitro antioxidant activity of this compound.

Data Presentation

The quantitative results from the antioxidant assays should be summarized in clear and concise tables for easy comparison and interpretation. The following tables provide templates for presenting the data for this compound against standard antioxidants.

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound[Insert experimental value][Insert experimental value]
Ascorbic Acid (Standard)[Insert experimental value][Insert experimental value]
Trolox (Standard)[Insert experimental value][Insert experimental value]

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II) Equivalent / µM Compound)
This compound[Insert experimental value]
Ascorbic Acid (Standard)[Insert experimental value]
Trolox (Standard)[Insert experimental value]

Table 3: Cellular Antioxidant Activity (CAA) of this compound

CompoundCAA Value (µmol Quercetin (B1663063) Equivalents / 100 µmol Compound)
This compound[Insert experimental value]
Quercetin (Standard)100

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample/standard solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [1 - (Abs_sample - Abs_negative_control) / Abs_blank] * 100

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to produce the blue-green ABTS•+, which has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP working solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[7]

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using freshly prepared ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM).

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve of absorbance versus the concentration of Fe²⁺. Use the standard curve to determine the FRAP value of this compound, expressed as µM Fe(II) equivalents per µM of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within a cell.[5] DCFH-DA is a non-polar compound that can diffuse into cells, where it is deacetylated by cellular esterases to the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can scavenge the ROS, thereby inhibiting the formation of DCF.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or another suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and quercetin (dissolved in culture medium without FBS) for 1 hour.

    • Add DCFH-DA solution to each well and incubate for a further 30 minutes.

  • Induction of oxidative stress:

    • Remove the treatment solution and wash the cells with PBS.

    • Add AAPH solution to each well to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour (excitation at 485 nm, emission at 538 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation for each concentration of this compound and quercetin.

    • The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

References

Isocalophyllic Acid's Action in Skeletal Muscle Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of a diastereomeric mixture of calophyllic acid and isocalophyllic acid, referred to as F015, in skeletal muscle cells. The protocols outlined below are based on established methodologies and findings from key research, offering a guide for studying the effects of this compound and related compounds on glucose metabolism in a laboratory setting.

Introduction

This compound, a natural compound, has demonstrated significant potential in modulating glucose uptake in skeletal muscle cells. This document details its mechanism of action, focusing on the signaling pathways it activates to enhance glucose transport. The primary mode of action involves the stimulation of glucose uptake through the activation of the Phosphatidylinositol 3-Kinase (PI3K)-Akt and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways, leading to the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane. Notably, this action is independent of the AMP-activated protein kinase (AMPK) pathway, a common regulator of cellular energy metabolism.

Data Presentation

The following tables summarize the quantitative data on the effects of F015 on glucose uptake and the phosphorylation of key signaling proteins in L6 myotubes.

Table 1: Dose-Dependent Effect of F015 on Glucose Uptake in L6 Myotubes

F015 Concentration (µg/mL)Glucose Uptake (% of Control)
0 (Control)100
1~120%
5~140%
10~160%
25~180%
50~200%

Data extracted from studies on the diastereomeric mixture of calophyllic and this compound (F015).

Table 2: Effect of F015 on the Phosphorylation of Key Signaling Proteins in L6 Myotubes

ProteinTreatmentFold Increase in Phosphorylation (vs. Control)
AktF015 (50 µg/mL)~2.5-fold
AS160F015 (50 µg/mL)~2.0-fold
ERK1/2F015 (50 µg/mL)~3.0-fold

Data represents the approximate fold increase observed in western blot analyses following treatment with F015.

Table 3: Effect of Inhibitors on F015-Stimulated Glucose Uptake in L6 Myotubes

TreatmentGlucose Uptake (% of F015-stimulated)
F015 (50 µg/mL)100%
F015 + Wortmannin (PI3K inhibitor)~40%
F015 + PD98059 (ERK inhibitor)~60%

This table illustrates the dependency of F015's effect on the PI3K and ERK pathways.

Signaling Pathway

The mechanism of action of this compound in stimulating glucose uptake in skeletal muscle cells is depicted in the following signaling pathway diagram.

Isocalophyllic_Acid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor Putative Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK1_2 ERK1/2 Receptor->ERK1_2 GLUT4_pm GLUT4 Akt Akt PI3K->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation ERK1_2->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocates Glucose Glucose Glucose->GLUT4_pm Uptake

Caption: this compound signaling pathway in skeletal muscle cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects on skeletal muscle cells.

L6 Myoblast Culture and Differentiation

This protocol describes the procedure for culturing and differentiating L6 rat skeletal myoblasts into myotubes, a widely used in vitro model for studying skeletal muscle physiology.

Workflow Diagram:

L6_Culture_Workflow start Start seed_cells Seed L6 Myoblasts (1 x 10^4 cells/cm^2) start->seed_cells growth_phase Culture in Growth Medium (DMEM + 10% FBS) ~3-4 days seed_cells->growth_phase confluence Reach ~80% Confluence growth_phase->confluence differentiation Switch to Differentiation Medium (DMEM + 2% Horse Serum) confluence->differentiation myotube_formation Incubate for 5-7 days (Myotube formation) differentiation->myotube_formation ready Differentiated Myotubes Ready for Experiments myotube_formation->ready

Caption: L6 myoblast culture and differentiation workflow.

Materials:

  • L6 rat myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Cell Seeding: Seed L6 myoblasts in a culture flask or plate at a density of approximately 1 x 10^4 cells/cm^2 in Growth Medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Growth Phase: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the Growth Medium every 2 days until the cells reach approximately 80% confluence.

  • Initiation of Differentiation: Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS, and replace it with Differentiation Medium (DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin).

  • Myotube Formation: Continue to culture the cells in Differentiation Medium for 5-7 days, changing the medium every 2 days. During this time, the myoblasts will fuse to form multinucleated myotubes.

  • Experimentation: The differentiated L6 myotubes are now ready for use in subsequent experiments.

2-NBDG Glucose Uptake Assay

This protocol details a fluorescent-based method to measure glucose uptake in L6 myotubes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Differentiated L6 myotubes in a 24-well plate

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • 2-NBDG (10 mM stock solution in DMSO)

  • This compound (F015) or other test compounds

  • Insulin (B600854) (positive control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Serum Starvation: Wash the differentiated L6 myotubes twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation: After starvation, wash the cells twice with KRH buffer.

  • Treatment: Incubate the cells with KRH buffer containing the desired concentrations of F015, insulin (e.g., 100 nM), or vehicle (DMSO) for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for an additional 30 minutes at 37°C.

  • Wash: Terminate the assay by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Cell Lysis: Lyse the cells by adding an appropriate volume of cell lysis buffer to each well and incubating on ice for 10 minutes.

  • Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate and measure the fluorescence using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample. Express the results as a percentage of the control (vehicle-treated) group.

Western Blotting for Phosphorylated Signaling Proteins

This protocol describes the detection and quantification of phosphorylated Akt, AS160, and ERK1/2 in L6 myotubes treated with this compound.

Materials:

  • Differentiated L6 myotubes in 6-well plates

  • This compound (F015)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-AS160, anti-AS160, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat differentiated L6 myotubes with F015 (e.g., 50 µg/mL) or vehicle for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-Akt).

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated protein relative to the total protein.

GLUT4 Translocation Assay (Immunofluorescence)

This protocol provides a method to visualize and quantify the translocation of GLUT4 to the plasma membrane in L6 myotubes using immunofluorescence microscopy.

Materials:

  • Differentiated L6 myotubes grown on glass coverslips

  • This compound (F015)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-GLUT4, targeting an extracellular epitope for non-permeabilized staining, or a cytoplasmic epitope for total GLUT4)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat differentiated L6 myotubes with F015 (e.g., 50 µg/mL) or vehicle for 30 minutes at 37°C.

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining for Surface GLUT4 (Non-permeabilized):

    • Wash the fixed cells with PBS.

    • Block with blocking buffer for 30 minutes.

    • Incubate with an anti-GLUT4 primary antibody that recognizes an extracellular epitope for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Staining for Total GLUT4 (Permeabilized):

    • After fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Proceed with blocking and antibody incubations as described above, using an anti-GLUT4 antibody that recognizes a cytoplasmic epitope.

  • Nuclear Staining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence to determine the extent of GLUT4 translocation.

"experimental design for testing isocalophyllic acid in animal models of insulin resistance"

Author: BenchChem Technical Support Team. Date: December 2025

This is an excellent request that requires a detailed and structured response. I will now generate the Application Notes and Protocols based on the information gathered and the plan laid out.

Application Notes and Protocols

Topic: Experimental Design for Testing Isocalophyllic Acid in Animal Models of Insulin (B600854) Resistance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of target tissues to insulin. This leads to impaired glucose uptake and utilization, resulting in hyperglycemia. Natural compounds are a promising source for novel therapeutics aimed at improving insulin sensitivity. This compound, a plant-derived compound, has shown potential in modulating metabolic pathways. These application notes provide a comprehensive framework and detailed protocols for evaluating the efficacy of this compound in a diet-induced animal model of insulin resistance.

Overall Experimental Workflow

The experimental design is structured to first induce an insulin-resistant phenotype in mice using a high-fat diet (HFD). Following the development of this phenotype, animals are treated with this compound to assess its potential to ameliorate insulin resistance and related metabolic dysfunctions. The workflow includes acclimatization, diet-induced obesity and insulin resistance, treatment administration, and a series of in-vivo and ex-vivo analyses.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1-2 weeks) diet_induction High-Fat Diet Induction (8-12 weeks) acclimatization->diet_induction phenotyping Baseline Phenotyping (OGTT, Body Weight) diet_induction->phenotyping grouping Randomized Grouping (n=10-12/group) phenotyping->grouping treatment Daily Treatment (4-6 weeks) grouping->treatment invivo_assays In-Vivo Assays (OGTT, ITT) treatment->invivo_assays euthanasia Euthanasia & Tissue Collection (Liver, Muscle, Adipose) invivo_assays->euthanasia exvivo_analysis Ex-Vivo Analysis (Biochemical, Western Blot) euthanasia->exvivo_analysis data_analysis Data Interpretation & Statistical Analysis exvivo_analysis->data_analysis

Figure 1: Overall experimental workflow for testing this compound.

Experimental Groups and Treatment

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old. This strain is well-documented to be susceptible to diet-induced obesity and insulin resistance.[1][2]

  • Diet:

    • Control Diet (CD): Standard chow (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD): Purified diet with 45-60% kcal from fat (lard or palm oil are common).[3]

  • Experimental Groups (n=10-12 per group):

    • CD Control: Fed control diet, vehicle administration.

    • HFD Control: Fed high-fat diet, vehicle administration.

    • HFD + this compound (IA): Fed HFD, administered this compound (e.g., 25 mg/kg, daily).

    • HFD + Metformin (Positive Control): Fed HFD, administered Metformin (e.g., 250 mg/kg, daily).

  • Administration: Daily oral gavage for 4-6 weeks. This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Detailed Experimental Protocols

Protocol 1: High-Fat Diet Induction of Insulin Resistance
  • Animal Acclimatization: Upon arrival, house mice (4-5 per cage) under standard conditions (12h light/dark cycle, 22±2°C) with free access to standard chow and water for 1-2 weeks.

  • Diet Initiation: At 8 weeks of age, switch the HFD groups to the high-fat diet. The CD group remains on the standard chow.

  • Monitoring: Monitor body weight and food intake weekly.

  • Induction Period: Maintain the diets for 8-12 weeks. Mice on HFD are expected to show a significant increase in body weight (20-30%) and impaired glucose tolerance compared to the CD group.[2]

  • Confirmation of Insulin Resistance: Before starting the treatment, perform a baseline Oral Glucose Tolerance Test (OGTT) (see Protocol 2) to confirm the development of glucose intolerance in the HFD groups.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This test assesses the body's ability to clear a glucose load from the circulation.[4]

  • Fasting: Fast mice for 5-6 hours in the morning with free access to water.[4][5] Transfer mice to clean cages to prevent coprophagy.[5]

  • Baseline Glucose: At time t=0, obtain a baseline blood glucose reading. Nick the tail vein with a sterile scalpel or lancet and use a handheld glucometer.

  • Glucose Administration: Immediately after the baseline reading, administer a 2 g/kg body weight bolus of D-glucose solution (e.g., 20% dextrose in sterile water) via oral gavage.[4][6]

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[4][5]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

This test measures the whole-body response to exogenous insulin, indicating insulin sensitivity.[7][8]

  • Fasting: Fast mice for 4-6 hours in the morning with free access to water.[7]

  • Baseline Glucose: At time t=0, obtain a baseline blood glucose reading from the tail vein.

  • Insulin Administration: Administer human insulin (e.g., Humulin R) via intraperitoneal (IP) injection at a dose of 0.75-1.0 U/kg body weight.[7][8][9] The dose may need to be optimized depending on the severity of insulin resistance.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, and 60 minutes post-insulin injection.[7][9]

  • Data Analysis: Plot the percentage of initial blood glucose at each time point. A faster and more profound drop in glucose indicates higher insulin sensitivity. Calculate the rate of glucose disappearance (Kitt).

Protocol 4: Tissue Collection and Serum Analysis
  • Final Fasting: At the end of the treatment period, fast mice for 6 hours.

  • Anesthesia and Blood Collection: Anesthetize mice (e.g., with isoflurane (B1672236) or an injectable anesthetic). Collect blood via cardiac puncture.

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

  • Euthanasia and Tissue Harvest: Euthanize the mice by cervical dislocation. Rapidly dissect, weigh, and snap-freeze key metabolic tissues (liver, epididymal white adipose tissue, and gastrocnemius muscle) in liquid nitrogen. Store at -80°C for later analysis.

  • Serum Analysis: Use commercial ELISA kits to measure serum levels of insulin, triglycerides (TG), and total cholesterol (TC). Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)] / 22.5.

Protocol 5: Western Blot Analysis of Insulin Signaling

This protocol analyzes the activation state of key proteins in the insulin signaling pathway in tissue lysates.[10]

  • Tissue Lysis: a. Homogenize ~50 mg of frozen tissue (liver or muscle) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-IRS1 (Ser307), anti-IRS1). c. Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and express the results as a ratio of the phosphorylated protein to the total protein.

Data Presentation (Example Tables)

Table 1: Metabolic Parameters After 6 Weeks of Treatment

Group Body Weight (g) Fasting Glucose (mg/dL) Fasting Insulin (ng/mL) HOMA-IR
CD Control 25.2 ± 1.5 110 ± 8 0.5 ± 0.1 1.2 ± 0.3
HFD Control 42.5 ± 2.8 155 ± 12 2.1 ± 0.4 7.1 ± 1.1
HFD + IA 38.1 ± 2.5* 128 ± 10* 1.3 ± 0.3* 3.6 ± 0.7*
HFD + Metformin 37.5 ± 2.2* 122 ± 9* 1.1 ± 0.2* 3.0 ± 0.6*

Data are presented as Mean ± SEM. *p < 0.05 vs HFD Control.

Table 2: Glucose and Insulin Tolerance Test Results

Group OGTT AUC (mg/dL·min) ITT Glucose Nadir (% of baseline)
CD Control 18,000 ± 950 45 ± 5%
HFD Control 35,000 ± 2100 78 ± 6%
HFD + IA 24,500 ± 1500* 60 ± 4%*
HFD + Metformin 22,000 ± 1300* 55 ± 5%*

Data are presented as Mean ± SEM. *p < 0.05 vs HFD Control.

Insulin Signaling Pathway Visualization

Insulin resistance in peripheral tissues like the liver and skeletal muscle is often associated with impaired signaling through the PI3K/Akt pathway. A high-fat diet can lead to the accumulation of lipid metabolites that activate kinases like JNK, which in turn phosphorylate IRS-1 at inhibitory serine residues (e.g., Ser307), blocking downstream signal transduction. This compound is hypothesized to improve insulin signaling by mitigating these inhibitory effects, potentially leading to enhanced Akt activation and subsequent GLUT4 translocation to the cell membrane for glucose uptake.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Tyr P GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Mediates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem JNK JNK JNK->IRS1 Ser P (Inhibits) HFD High-Fat Diet (Lipid Metabolites) HFD->JNK Activates IA This compound IA->JNK Inhibits? Insulin Insulin Insulin->IR

Figure 2: Hypothesized effect of this compound on the insulin signaling pathway.

References

Application Notes and Protocols: Isocalophyllic Acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a natural compound isolated from plants of the Calophyllum genus, is emerging as a molecule of interest for its therapeutic potential.[1][2] This document provides an overview of the current research on this compound, with a focus on its potential applications in metabolic disorders and oncology. While research is ongoing, initial findings suggest promising bioactivities that warrant further investigation. The information presented here is intended to guide researchers in designing and executing experiments to explore the therapeutic utility of this compound.

Therapeutic Potential

Anti-diabetic and Insulin (B600854) Sensitizing Properties

A significant body of research has focused on a diastereomeric mixture of calophyllic acid and this compound (often designated as F015) for its effects on glucose metabolism.[3][4] This mixture has demonstrated the ability to enhance glucose uptake in skeletal muscle cells, a key aspect of managing type 2 diabetes.[3][4]

The proposed mechanism of action involves the activation of the PI-3-Kinase (PI3K)/Akt and ERK1/2 signaling pathways, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[4][5] Notably, this action is independent of AMPK activation.[4] Furthermore, the mixture has been shown to counteract palmitate-induced insulin resistance in L6 myotubes by preventing the inhibition of insulin-stimulated glucose uptake and the phosphorylation of key signaling proteins like IRS-1, AKT, and GSK-3β.[3] The mixture also mitigates oxidative stress and inflammation associated with elevated free fatty acids by reducing the activation of JNK, ERK1/2, and p38 MAPK.[3]

Anti-Cancer Activity

This compound has demonstrated direct cytotoxic effects on cancer cell lines.[6][7] This suggests a potential role for this compound as a chemotherapeutic agent, although the precise mechanisms of its anti-cancer activity are yet to be fully elucidated. Crude extracts of Calophyllum inophyllum, the plant source of this compound, have also shown moderate bioactivity against breast and colon cancer cells.[8]

Anti-inflammatory and Antioxidant Properties

While less characterized than its other bioactivities, this compound is noted in the literature for its anti-inflammatory properties.[9][10] This is consistent with the traditional use of Calophyllum inophyllum for treating inflammatory conditions.[8] A mixture containing this compound has been shown to exhibit dose-dependent antioxidant activity.[11][12] These properties may contribute to its therapeutic effects in other disease models, such as ameliorating memory impairment by enhancing antioxidant defense and cholinergic systems.[13]

Data Presentation

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
HepG2Liver Carcinoma2.44 - 15.38[6][7]
HT29Colon Carcinoma2.44 - 15.38[6][7]

Table 2: Effects of Calophyllic Acid and this compound Mixture (F015) on Insulin Signaling

ParameterEffectCell ModelReference
Glucose UptakeStimulated in a dose-dependent mannerL6 Myotubes[4]
GLUT4 TranslocationIncreased to the plasma membraneL6 Myotubes[4]
AKT PhosphorylationSignificantly increasedL6 Myotubes[4]
AS160 PhosphorylationSignificantly increasedL6 Myotubes[4]
ERK1/2 PhosphorylationSignificantly increasedL6 Myotubes[4]
Palmitate-induced Insulin ResistancePreventedL6 Myotubes[3]
Palmitate-induced ROS ProductionStrongly inhibitedL6 Myotubes[3]
Palmitate-induced JNK, ERK1/2, p38 MAPK activationGreatly reducedL6 Myotubes[3]

Experimental Protocols

Protocol 1: Assessment of Anti-diabetic Activity in L6 Myotubes

1. Cell Culture and Differentiation:

  • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • For differentiation into myotubes, seed myoblasts at a density of 5 x 10^4 cells/well in a 24-well plate.
  • Once confluent, switch the medium to DMEM with 2% FBS and continue to culture for 4-6 days, replacing the medium every 48 hours.

2. Glucose Uptake Assay:

  • Differentiated L6 myotubes should be serum-starved for 3 hours in DMEM.
  • Wash the cells with Krebs-Ringer phosphate (B84403) (KRP) buffer.
  • Treat the cells with varying concentrations of the this compound or the diastereomeric mixture for the desired time period (e.g., 30 minutes). Include a positive control (e.g., insulin) and a vehicle control.
  • Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes.
  • Terminate the assay by washing the cells three times with ice-cold KRP buffer.
  • Lyse the cells with 0.1 N NaOH.
  • Measure the radioactivity of the cell lysates using a scintillation counter.

3. Western Blot Analysis of Signaling Pathways:

  • Seed and differentiate L6 myotubes in 6-well plates.
  • After serum starvation, treat the cells with this compound or the mixture for the specified time.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK1/2, total ERK1/2, etc., overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Assessment of Anti-Cancer Activity

1. Cell Culture:

  • Culture HepG2 or HT29 cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_translocated GLUT4 GLUT4_vesicle->GLUT4_translocated Glucose Glucose GLUT4_translocated->Glucose Uptake Isocalophyllic_Acid This compound (and Calophyllic Acid) Isocalophyllic_Acid->PI3K Activates ERK1_2 ERK1/2 Isocalophyllic_Acid->ERK1_2 Activates AKT AKT PI3K->AKT Activates AS160 AS160 AKT->AS160 Inhibits Inhibition AS160->GLUT4_vesicle Promotes Translocation ERK1_2->GLUT4_vesicle Promotes Translocation Glucose_ext Extracellular Glucose

Caption: Proposed signaling pathway for this compound-mediated glucose uptake.

G cluster_assays Assays start Start culture Culture & Differentiate L6 Myotubes start->culture starve Serum Starve Cells culture->starve treat Treat with this compound starve->treat glucose_uptake 2-Deoxy-D-[3H]glucose Uptake Assay treat->glucose_uptake western_blot Western Blot for p-AKT, p-ERK, etc. treat->western_blot analyze Analyze Data glucose_uptake->analyze western_blot->analyze end End analyze->end

Caption: Experimental workflow for assessing anti-diabetic effects.

G start Start seed_cells Seed HepG2 or HT29 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with various concentrations of this compound adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution and incubate incubate->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % viability and IC50 value read->calculate end End calculate->end

Caption: Experimental workflow for assessing cytotoxic effects.

References

Troubleshooting & Optimization

"common challenges in the isolation of isocalophyllic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of isocalophyllic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and characterization of this complex coumarin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is a natural product primarily isolated from plants of the Calophyllum genus, which belongs to the Calophyllaceae family. Species such as Calophyllum inophyllum are known to be rich sources of various bioactive coumarins, including this compound and its isomers.

Q2: What are the main challenges in isolating this compound?

The isolation of this compound presents several key challenges:

  • Low Yield: The natural abundance of this compound in the plant material can be low, making it difficult to obtain significant quantities.[1]

  • Co-extraction of Impurities: Crude extracts from Calophyllum species contain a complex mixture of compounds, including other coumarins, xanthones, triterpenes, and steroids, which can interfere with the isolation process.[2]

  • Isomer Separation: this compound often co-exists with its isomers, such as calophyllic acid. Due to their similar physicochemical properties, separating these isomers can be challenging and often requires optimized chromatographic conditions.

  • Compound Degradation: this compound, like many phenolic compounds, may be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light during extraction and purification.[1][3]

Q3: Which solvents are most effective for the initial extraction of this compound from plant material?

The choice of solvent is critical for efficient extraction.[1] For complex coumarins like this compound, polar solvents are generally effective. Methanol (B129727) or ethanol (B145695), often in aqueous mixtures (e.g., 80% methanol), are commonly used to extract phenolic compounds from Calophyllum leaves and other plant parts.[3] A preliminary extraction with a nonpolar solvent like n-hexane can be performed to remove lipids and other nonpolar impurities, which may improve the subsequent extraction of the target compound.[4]

Q4: How can I improve the resolution between this compound and its isomers during HPLC?

Optimizing HPLC parameters is crucial for separating closely related isomers. Consider the following strategies:

  • Mobile Phase pH: Since this compound is an acidic compound, adjusting the mobile phase pH can significantly impact its retention and selectivity.[5] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of the carboxylic acid group, leading to better peak shape and improved separation on a reversed-phase column.[6][7]

  • Gradient Optimization: Employing a shallow elution gradient can increase the interaction time of the isomers with the stationary phase, potentially enhancing resolution.

  • Stationary Phase Selection: While C18 columns are a common starting point, exploring different stationary phase chemistries could provide alternative selectivity for isomer separation.

  • Temperature Control: Maintaining a constant column temperature using a column oven can improve the reproducibility of retention times. Experimenting with different temperatures may also affect the selectivity between isomers.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

This is a common problem in natural product isolation.[1] The table below outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inefficient Initial Extraction Optimize the choice of extraction solvent; consider using a polar solvent like methanol or an ethanol-water mixture.[1][4] Increase the extraction time or perform multiple extraction cycles. Ensure the plant material is finely ground to maximize surface area.[1]
Degradation of this compound Avoid high temperatures during extraction and solvent evaporation.[3] Work under neutral or slightly acidic conditions to prevent potential hydrolysis or degradation.[8] Protect the extract from prolonged exposure to light.
Poor Quality of Plant Material Use freshly harvested or properly stored plant material. The concentration of secondary metabolites can vary depending on the age, geographical source, and storage conditions of the plant.[1]
Incomplete Solvent Removal Ensure complete removal of the extraction solvent before proceeding to the next step, as residual solvent can interfere with subsequent purification stages.
Issue 2: Poor Chromatographic Separation and Co-eluting Impurities

Achieving high purity often requires overcoming challenges in chromatographic separation.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase For reversed-phase HPLC, adjust the mobile phase pH to suppress the ionization of this compound (e.g., add 0.1% formic acid).[5][6] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity.[9]
Co-elution with Isomers Employ a shallow gradient to improve the separation of closely eluting compounds.[9] Consider using a longer column or a column with a smaller particle size to increase efficiency.
Column Overloading Reduce the amount of sample injected onto the column to prevent peak broadening and distortion.
Presence of Complex Matrix Perform a preliminary clean-up of the crude extract using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to remove major impurities before proceeding to HPLC.

Experimental Protocols

General Protocol for Extraction and Preliminary Fractionation
  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Calophyllum inophyllum) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Defatting: Macerate the powdered plant material in a nonpolar solvent such as n-hexane for 24-48 hours to remove lipids and other nonpolar compounds. Filter and discard the hexane (B92381) extract. Air-dry the plant residue.

  • Extraction of Polar Compounds: Extract the defatted plant material with a polar solvent like methanol or 80% ethanol using maceration or Soxhlet extraction for 24-72 hours.[3][10] Repeat the extraction process 2-3 times to ensure maximum recovery.

  • Concentration: Combine the polar extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and partition it against a series of solvents with increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). This will help to fractionate the extract based on the polarity of the constituent compounds. This compound, being acidic and moderately polar, is likely to be found in the ethyl acetate or n-butanol fractions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_material Assess Plant Material Quality start->check_material solvent Optimize Solvent System? check_extraction->solvent column_overload Column Overloading? check_purification->column_overload source Source Variation? check_material->source conditions Modify Extraction Conditions? (Temp, Time) solvent->conditions No optimize_solvent Test different polar solvents (e.g., MeOH, EtOH-H2O) solvent->optimize_solvent Yes degradation_extraction Potential Degradation? conditions->degradation_extraction No optimize_conditions Use lower temp, longer time conditions->optimize_conditions Yes protect_sample Use mild conditions, protect from light degradation_extraction->protect_sample Yes end Improved Yield degradation_extraction->end No optimize_solvent->end optimize_conditions->end protect_sample->end mobile_phase Suboptimal Mobile Phase? column_overload->mobile_phase No reduce_load Decrease sample concentration column_overload->reduce_load Yes fraction_collection Inefficient Fraction Collection? mobile_phase->fraction_collection No optimize_hplc Adjust pH, gradient, solvent mobile_phase->optimize_hplc Yes monitor_fractions Use sensitive detection (e.g., UV at λmax) fraction_collection->monitor_fractions Yes fraction_collection->end No reduce_load->end optimize_hplc->end monitor_fractions->end storage Improper Storage? source->storage No standardize_source Use consistent plant source source->standardize_source Yes proper_storage Store in cool, dark, dry place storage->proper_storage Yes storage->end No standardize_source->end proper_storage->end

Caption: Troubleshooting workflow for low yield.

General Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (Calophyllum sp.) drying_grinding Drying & Grinding plant_material->drying_grinding defatting Defatting (n-Hexane) drying_grinding->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (Liquid-Liquid Partitioning) crude_extract->fractionation active_fraction Bioactive Fraction fractionation->active_fraction column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom semi_prep_hplc Semi-Preparative HPLC (Reversed-Phase) column_chrom->semi_prep_hplc pure_compound Pure this compound semi_prep_hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: this compound isolation workflow.

References

Technical Support Center: Optimizing Cell Culture Conditions for Isocalophyllic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture experiments involving isocalophyllic acid.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

This compound, like many organic compounds, may have low solubility in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][2]

  • Protocol: To prepare a stock solution, dissolve the this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the required volume of DMSO. Gentle warming or vortexing can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is recommended.

  • Important Consideration: When treating your cells, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

2. What is a good starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell type and the biological question being investigated. Since specific IC50 values for this compound are not widely published, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line. Based on studies of similar natural compounds, a broad range from nanomolar to micromolar concentrations could be tested.

3. How long should I treat my cells with this compound?

The optimal treatment duration will vary depending on the cell line's doubling time and the specific endpoint being measured (e.g., cytotoxicity, signaling pathway activation). A time-course experiment is recommended. You might consider testing several time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the most appropriate duration for your experimental goals.

4. Is this compound expected to be cytotoxic?

Many natural compounds exhibit some level of cytotoxicity, which can be either a desired effect (e.g., in cancer research) or an unwanted side effect. The cytotoxicity of this compound will likely be cell-type specific. A cell viability assay is essential to determine the cytotoxic profile in your experimental model.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No observable effect after treatment Inadequate Concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wider range of concentrations.
Insufficient Treatment Duration: The incubation time may be too short for a biological response to occur.Conduct a time-course experiment to determine the optimal treatment duration.
Compound Insolubility: The compound may have precipitated out of the culture medium.Visually inspect the culture medium for any precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment.
High levels of cell death in all treated groups Excessive Concentration: The concentrations used may be too high for the specific cell line.Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range).
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
Inconsistent results between experiments Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.Aliquot the stock solution after preparation to minimize freeze-thaw cycles.
Variability in Cell Health/Passage Number: Differences in cell confluency, passage number, or overall health can affect experimental outcomes.Use cells at a consistent confluency and within a similar passage number range for all experiments.

Quantitative Data Summary

As specific quantitative data for this compound is limited in the public domain, researchers should generate their own data. Below is a template table for summarizing results from a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

Cell Line Treatment Duration (hours) IC50 Value (µM)
e.g., MCF-748[Enter your experimental value]
e.g., A54948[Enter your experimental value]
e.g., L6 Myotubes24[Enter your experimental value]

Experimental Protocols

1. Protocol for Determining Cytotoxicity using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Protocol for Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

This protocol provides a general framework for assessing the activation of key signaling proteins.

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_mechanism Mechanism of Action prep_stock Prepare this compound Stock Solution in DMSO dose_response Dose-Response Experiment (e.g., MTT Assay) prep_stock->dose_response time_course Time-Course Experiment prep_stock->time_course determine_ic50 Determine IC50 and Optimal Treatment Time dose_response->determine_ic50 time_course->determine_ic50 signaling_analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) determine_ic50->signaling_analysis

Caption: Experimental workflow for optimizing this compound treatment.

A mixture containing this compound has been shown to stimulate glucose uptake through the PI3K/Akt and ERK1/2 signaling pathways.[4] Below are diagrams representing these canonical pathways.

PI3K_Akt_Pathway ICA This compound Receptor Receptor Tyrosine Kinase ICA->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effects (e.g., Glucose Uptake, Cell Survival) Akt->Downstream

Caption: The PI3K/Akt signaling pathway.

MAPK_ERK_Pathway ICA This compound Receptor Receptor Tyrosine Kinase ICA->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) ERK->Downstream

Caption: The MAPK/ERK signaling pathway.

References

Technical Support Center: Scaling Up Isocalophyllic Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the extraction and purification of isocalophyllic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound extraction?

A1: this compound is a natural product most commonly isolated from plants of the Calophyllum genus. Specific species reported to contain this compound include Calophyllum inophyllum, Calophyllum brasiliense, and Calophyllum tacamahaca.[1] The leaves and stem bark are often used as the primary source material.

Q2: What extraction methods are suitable for scaling up this compound production?

A2: While maceration and Soxhlet extraction have been traditionally used, Accelerated Solvent Extraction (ASE) offers a more efficient and scalable approach.[2][3] ASE uses elevated temperatures and pressures to reduce solvent consumption and extraction time. For industrial-scale production, continuous extraction methods should be considered to improve throughput.

Q3: What are the key challenges when scaling up the purification of this compound?

A3: The primary challenges in scaling up purification include maintaining resolution and purity, high solvent consumption, and the potential for product degradation.[4][5] this compound is often present in a complex mixture of structurally similar compounds, which can make separation difficult at a larger scale.

Q4: What analytical techniques are recommended for monitoring the purity of this compound during scale-up?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 280 nm and 320 nm) is a standard method for quantifying this compound.[2][6] For more detailed analysis and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, such as LC-QTOF/MS, are highly effective for the analysis of organic acids.[7]

Troubleshooting Guides

Extraction Issues
Problem Possible Cause Suggested Solution
Low Extraction Yield 1. Inefficient solvent penetration. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely powdered and properly dried.[2] 2. Ethyl acetate (B1210297) has been shown to be effective for extraction.[2] Consider solvent systems with varying polarity. 3. Optimize extraction parameters. For ASE, a temperature of 40°C has been used.[2] For other methods, perform a design of experiments (DoE) to find optimal conditions.
Co-extraction of Impurities 1. Solvent is not selective enough. 2. Extraction conditions are too harsh, leading to the breakdown of other plant components.1. Implement a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. 2. Use milder extraction conditions (e.g., lower temperatures) and consider more selective solvents.
Purification Issues
Problem Possible Cause Suggested Solution
Poor Separation in Chromatography 1. Inappropriate stationary phase or mobile phase. 2. Column overloading. 3. Presence of isomers or closely related compounds.1. Reversed-phase C18 columns are commonly used.[2] Optimize the mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).[2] 2. Reduce the sample load on the column. 3. For difficult separations, consider specialized chromatography, such as flash chromatography with silica (B1680970) gel impregnated with silver nitrate, which can aid in separating isomers.[8]
Product Degradation during Purification 1. Exposure to high temperatures. 2. Unfavorable pH conditions.1. Avoid excessive heating. Phenolic compounds can degrade at temperatures above 100-125°C.[3] 2. Maintain a mildly acidic to neutral pH. This compound stability may be compromised in highly acidic or alkaline conditions.[9][10]
High Solvent Consumption 1. Inefficient chromatography method. 2. Reliance on multiple chromatographic steps.1. Optimize the purification protocol to reduce the number of steps. 2. Consider alternative purification techniques like crystallization or precipitation to reduce reliance on chromatography.[11]

Quantitative Data Summary

Table 1: Reported Yields of this compound from Calophyllum tacamahaca

Fraction Purification Method Reported Yield Reference
F3Preparative HPLC35.8 mg[2]
F2-7Semi-preparative HPLC1.0 mg[2]

Table 2: HPLC Parameters for this compound Purification

Parameter Condition Reference
Column Reversed-phase C18[2]
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid[2]
Detection Wavelength 280 nm, 320 nm[2]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of this compound

This protocol is based on the methodology described for the extraction from Calophyllum tacamahaca leaves.[2]

  • Sample Preparation: Dry the plant material (e.g., leaves) at 40°C for 48 hours and grind to a fine powder.

  • Extraction:

    • Place the powdered material into the extraction cell of an ASE system.

    • Use ethyl acetate as the extraction solvent.

    • Perform successive extractions at 40°C.

  • Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 38°C to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is adapted from the purification of this compound from a crude extract fraction.[2]

  • Sample Preparation: Dissolve the crude extract fraction in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatography:

    • Column: Use a preparative reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with a high percentage of Mobile Phase A.

      • Gradually increase the percentage of Mobile Phase B over the run time to elute compounds of increasing hydrophobicity. A suggested gradient could be from 30:70 (A:B) to 0:100 (A:B) over 10 minutes.[2]

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 20 mL/min for a preparative column).[2]

    • Detection: Monitor the elution profile using a UV detector at 280 nm and 320 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain solid this compound.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Accelerated Solvent Extraction (ASE) Solvent: Ethyl Acetate Temperature: 40°C start->extraction evaporation1 Solvent Evaporation (Reduced Pressure, <38°C) extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract fractionation Initial Fractionation (e.g., Solid Phase Extraction) crude_extract->fractionation hplc Preparative HPLC (C18 Column, H2O:ACN Gradient) fractionation->hplc collection Fraction Collection hplc->collection analysis Purity Analysis (Analytical HPLC) collection->analysis evaporation2 Final Solvent Evaporation analysis->evaporation2 final_product Purified this compound evaporation2->final_product

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Low Purity after Purification check_resolution Check Chromatographic Resolution start->check_resolution optimize_gradient Optimize Mobile Phase Gradient check_resolution->optimize_gradient Poor check_column Check for Column Overloading check_resolution->check_column Good success Purity Improved optimize_gradient->success reduce_load Reduce Sample Load check_column->reduce_load Overloaded check_impurities Analyze Impurity Profile (LC-MS) check_column->check_impurities Not Overloaded reduce_load->success add_step Add Pre-purification Step (e.g., Crystallization) check_impurities->add_step Co-eluting Impurities add_step->success

Caption: Troubleshooting Logic for Low Purity in Purification.

References

Validation & Comparative

Isocalophyllic Acid: A Potential Modulator of the PI3K/Akt Signaling Pathway in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of Isocalophyllic Acid's Postulated Role in the PI3K/Akt Signaling Pathway Against Established Inhibitors

This guide provides a comparative overview of this compound and its potential role as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical mediator of cell survival, proliferation, and apoptosis that is frequently dysregulated in cancer.[1][2] While direct experimental data for this compound is emerging, its structural similarity to well-characterized compounds like ursolic acid and pseudolaric acid B suggests a comparable mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison with established PI3K/Akt pathway inhibitors, supported by experimental data from analogous compounds.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis (programmed cell death).

This compound and Its Analogs: A New Frontier in PI3K/Akt Inhibition

While research specifically detailing the interaction of this compound with the PI3K/Akt pathway is currently limited, extensive studies on its structural analogs, ursolic acid and pseudolaric acid B, provide compelling evidence for its potential mechanism of action. Research has demonstrated that these compounds effectively inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis in various cancer cell lines.[3][4]

Comparative Performance Data

To contextualize the potential efficacy of this compound, this section presents data from studies on its analogue, ursolic acid, and a well-established PI3K inhibitor.

Table 1: Comparative IC50 Values for Cell Viability in Cancer Cell Lines

CompoundTargetCancer Cell LineIC50 (µg/mL)Citation
Ursolic Acid (Analogue)PI3K/Akt PathwayT47D (Breast Cancer)231[4]
Ursolic Acid (Analogue)PI3K/Akt PathwayMCF-7 (Breast Cancer)221[4]
Ursolic Acid (Analogue)PI3K/Akt PathwayMDA-MB-231 (Breast Cancer)239[4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2: Effect of Ursolic Acid on PI3K/Akt Pathway Proteins

Treatmentp-Akt ExpressionTotal Akt Expressionp-PI3K ExpressionTotal PI3K ExpressionCancer Cell LineCitation
Ursolic AcidDecreasedUnchangedDecreasedUnchangedSCC-1 (Oral Cancer)[5]

p-Akt and p-PI3K refer to the phosphorylated (active) forms of the proteins.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to confirm the role of compounds like this compound in the PI3K/Akt pathway, the following diagrams are provided.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Isocalophyllic_Acid This compound (postulated) Isocalophyllic_Acid->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound (or analogue) start->treatment cell_viability Cell Viability Assay (e.g., MTT Assay) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Comparison cell_viability->data_analysis western_blot Western Blot Analysis (p-Akt, Akt, p-PI3K, etc.) protein_extraction->western_blot western_blot->data_analysis end Conclusion: Confirmation of Pathway Inhibition data_analysis->end

References

In-Vivo Validation of Isocalophyllic Acid's Insulin-Sensitizing Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insulin-sensitizing effects of isocalophyllic acid and its alternatives, focusing on in-vivo validation. While preclinical in-vitro studies suggest a potential role for this compound in improving insulin (B600854) sensitivity, a notable gap exists in the literature regarding its in-vivo efficacy. This document summarizes the available data, presents detailed experimental protocols for assessing insulin sensitivity, and compares the established in-vivo effects of widely-used insulin sensitizers, metformin (B114582) and rosiglitazone (B1679542).

This compound: Promising In-Vitro Data Awaits In-Vivo Confirmation

An in-vitro study on a diastereomeric mixture of calophyllic acid and this compound (F015) has demonstrated its potential to counteract fatty acid-induced insulin resistance in skeletal muscle cells. The study revealed that F015 prevented the inhibition of insulin-stimulated glucose uptake and the translocation of glucose transporter 4 (GLUT4) to the cell surface in the presence of palmitate[1]. Furthermore, F015 was shown to inhibit the production of reactive oxygen species (ROS) and associated inflammation, suggesting a mechanism of action involving the modulation of the IRS-1/AKT signaling pathway[1].

Despite these encouraging in-vitro findings, to date, no in-vivo studies have been published to validate the insulin-sensitizing effects of this compound in animal models of insulin resistance. Such studies are crucial to determine its therapeutic potential, effective dosage, and overall physiological impact.

Established Alternatives: In-Vivo Efficacy of Metformin and Rosiglitazone

In contrast to this compound, metformin and rosiglitazone are well-characterized insulin-sensitizing agents with extensive in-vivo data supporting their efficacy.

Metformin , a biguanide, is a first-line therapy for type 2 diabetes. Its primary mechanism of action involves the reduction of hepatic glucose production. In-vivo studies in animal models have consistently demonstrated its ability to improve glucose tolerance and insulin sensitivity.

Rosiglitazone , a member of the thiazolidinedione (TZD) class, is a potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in peripheral tissues.

Comparative In-Vivo Performance Data

The following tables summarize key quantitative data from representative in-vivo studies on metformin and rosiglitazone. The absence of in-vivo data for this compound prevents its direct comparison in this format.

Table 1: Effects on Glucose Tolerance and Insulin Sensitivity

CompoundAnimal ModelDoseOral Glucose Tolerance Test (OGTT) ResultsInsulin Tolerance Test (ITT) ResultsReference
Metformin High-fat diet-fed rats100mg/kg/daySignificant reduction in blood glucose levels during OGTT.Improved insulin sensitivity as shown by a greater reduction in blood glucose levels.[2]
Rosiglitazone db/db mice10 mg/kg/dayMarkedly improved glucose tolerance.Enhanced insulin sensitivity.[3]
This compound Not availableNot availableNo in-vivo data available.No in-vivo data available.

Table 2: Effects on Signaling Pathways and Gene Expression

CompoundAnimal ModelKey Signaling Pathway AffectedKey Gene Expression ChangesReference
Metformin High-fat diet-fed ratsActivation of AMP-activated protein kinase (AMPK)Decreased expression of gluconeogenic genes (e.g., PEPCK, G6Pase).[4]
Rosiglitazone db/db miceActivation of PPARγIncreased expression of genes involved in glucose uptake (e.g., GLUT4) and adipocyte differentiation.[3]
This compound L6 myotubes (in-vitro)Modulation of IRS-1/AKT signalingNot reported in-vivo.[1]

Experimental Protocols for In-Vivo Insulin Sensitivity Assessment

Standardized in-vivo experiments are essential for validating the insulin-sensitizing effects of novel compounds like this compound. Below are detailed methodologies for key assays.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load and is a primary indicator of insulin sensitivity.

Animal Model: High-fat diet-induced obese and insulin-resistant mice or rats, or genetic models such as db/db mice.

Protocol:

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels are measured for each time point.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT directly measures the whole-body response to exogenous insulin, providing a measure of insulin sensitivity.

Animal Model: Similar to OGTT, insulin-resistant animal models are used.

Protocol:

  • Fasting: Animals are fasted for a shorter period (typically 4-6 hours) to avoid hypoglycemia.

  • Baseline Glucose Measurement: A baseline blood sample is collected.

  • Insulin Administration: A bolus of human insulin (e.g., 0.75 U/kg body weight) is administered intraperitoneally (IP).

  • Blood Sampling: Blood samples are collected at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Glucose Measurement: Blood glucose levels are determined for each time point.

  • Data Analysis: The rate of glucose disappearance or the nadir of blood glucose is used to assess insulin sensitivity. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.

Signaling Pathway and Experimental Workflow Visualizations

To understand the mechanisms of action and experimental procedures, the following diagrams are provided.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_translocated GLUT4 GLUT4_vesicle->GLUT4_translocated Metabolic_Effects Metabolic Effects (Glycogen synthesis, etc.) GLUT4_translocated->Metabolic_Effects PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Akt->GLUT4_vesicle Stimulates Translocation Glucose Glucose Glucose->GLUT4_translocated Uptake

Caption: Insulin signaling pathway leading to glucose uptake.

PPARg_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg_RXR PPARγ/RXR Heterodimer TZD->PPARg_RXR Binding and Activation PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Insulin_Sensitization Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitization

Caption: PPARγ activation pathway by thiazolidinediones.

OGTT_Workflow start Start fasting Overnight Fasting start->fasting baseline Baseline Blood Glucose Measurement fasting->baseline gavage Oral Glucose Gavage (2 g/kg) baseline->gavage sampling Blood Sampling at 15, 30, 60, 90, 120 min gavage->sampling measurement Blood Glucose Measurement sampling->measurement analysis AUC Calculation measurement->analysis end End analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

While in-vitro evidence suggests that this compound may possess insulin-sensitizing properties through the modulation of the PI3K/Akt pathway, the absence of in-vivo data is a critical limitation to its current validation. Rigorous in-vivo studies using established animal models and standardized protocols, such as the OGTT and ITT outlined in this guide, are imperative to ascertain its efficacy and potential as a therapeutic agent for insulin resistance. In contrast, metformin and rosiglitazone have a wealth of in-vivo data demonstrating their effectiveness, providing a benchmark for the evaluation of new compounds like this compound. Further research is strongly encouraged to bridge the translational gap and determine the in-vivo relevance of the promising in-vitro findings for this compound.

References

A Head-to-Head Comparison of Isocalophyllic Acid with Other Natural Insulin Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of insulin (B600854) resistance has spurred the search for novel therapeutic agents from natural sources. This guide provides a head-to-head comparison of isocalophyllic acid, a less-explored natural compound, with other well-documented natural insulin sensitizers. The objective is to present a comprehensive overview of their performance based on available experimental data, detailing their mechanisms of action and providing the protocols for key experiments to facilitate reproducible research.

Executive Summary

This guide systematically evaluates the insulin-sensitizing effects of this compound in comparison to established natural compounds: Berberine (B55584), Curcumin (B1669340), Cinnamon Extract, Alpha-Lipoic Acid (ALA), Resveratrol (B1683913), and Epigallocatechin gallate (EGCG). While data on this compound is nascent, initial studies reveal promising activity in enhancing glucose uptake and mitigating insulin resistance. Berberine and Curcumin demonstrate robust effects across multiple parameters. Cinnamon and Alpha-Lipoic Acid show significant potential, particularly in vivo. Resveratrol and EGCG also exhibit insulin-sensitizing properties, although their effects can be context-dependent.

Comparative Data on Insulin Sensitizing Effects

The following tables summarize the quantitative data from in vitro and in vivo studies on the selected natural compounds.

Table 1: In Vitro Glucose Uptake and Signaling
CompoundCell LineConcentration% Increase in Glucose Uptake (Basal)Key Signaling Protein Activation (Fold Change)Citation(s)
This compound (as F015 mixture) L6 Myotubes10 µMDose-dependently stimulatedpAkt (Ser473): Significant increase[1][2]
Berberine 3T3-L1 Adipocytes2 µM109.0% - 183.5% (dose-dependent)pAMPK: Increased[3][4]
L6 Myotubes2 µM~170%[4]
Curcumin L6 Myotubes25 µMNot specified, but significantpAMPK: Increased[5]
Alpha-Lipoic Acid L6 Myotubes2.5 mMNot specified, but significantpAkt1: 4.9-fold[6]
Human Monocytic THP-1 cells0.5 mMNot applicablepAkt (Ser473): >4-fold (in vivo)[7]
Resveratrol ---pAkt: Decreased in some cancer cells, complex effects[8]
EGCG Primary Hepatocytes1 µMNot applicablepAMPK: Time and dose-dependent increase[9]

F015 is a diastereomeric mixture of calophyllic acid and this compound.

Table 2: In Vivo Effects on Glucose Homeostasis
CompoundAnimal ModelDosage% Reduction in Blood GlucoseChange in HOMA-IRCitation(s)
This compound (as F015 mixture) Dexamethasone-induced insulin-resistant miceNot specifiedImproved glucose toleranceImproved insulin sensitivity[1]
Berberine Dietary obese ratsNot specified-48% decrease[4]
Cinnamon Extract db/db mice200 mg/kgSignificant dose-dependent decreaseImproved insulin sensitivity[10][11]
Healthy Rats300 mg/kg17% increase in glucose infusion rate-[12]
Alpha-Lipoic Acid LPS-exposed mice100 mg/kgNot applicable-[7]
Resveratrol Type 2 Diabetic patients1 g/day -50% reduction[13]
Type 2 Diabetic patients--0.29 mmol/L (fasting glucose)Significant reduction[14][15]
EGCG -----

Signaling Pathways and Mechanisms of Action

The insulin signaling pathway is a complex cascade that governs glucose homeostasis. Natural insulin sensitizers often target key nodes within this pathway.

Insulin Signaling Pathway

Insulin_Signaling cluster_membrane Plasma Membrane Insulin Receptor Insulin Receptor IRS IRS-1/2 Insulin Receptor->IRS Phosphorylates GLUT4 GLUT4 Insulin Insulin Insulin->Insulin Receptor Binds PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle Promotes Translocation Glycogen Synthesis Glycogen Synthesis Akt->Glycogen Synthesis Promotes AS160->GLUT4 Vesicle Inhibits Translocation GLUT4 Vesicle->GLUT4 Translocates to Membrane Glucose Glucose Glucose->GLUT4 Uptake AMPK AMPK AMPK->GLUT4 Vesicle Promotes Translocation p38_MAPK p38 MAPK AMPK->p38_MAPK Activates p38_MAPK->GLUT4 Vesicle Promotes Translocation

A simplified diagram of the insulin signaling pathway leading to glucose uptake.
Experimental Workflow for Assessing Insulin Sensitizers

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture (e.g., L6 Myotubes, 3T3-L1 Adipocytes) Compound Treatment Treatment with Natural Compound Cell Culture->Compound Treatment Glucose Uptake Assay Glucose Uptake Assay Compound Treatment->Glucose Uptake Assay Western Blot Western Blot (pAkt, pAMPK, etc.) Compound Treatment->Western Blot Animal Model Animal Model of Insulin Resistance (e.g., db/db mice) Compound Admin Compound Administration Animal Model->Compound Admin OGTT Oral Glucose Tolerance Test (OGTT) Compound Admin->OGTT Tissue Analysis Tissue Analysis (Western Blot, etc.) Compound Admin->Tissue Analysis

A general workflow for the preclinical evaluation of insulin sensitizers.

Detailed Experimental Protocols

In Vitro Glucose Uptake Assay (L6 Myotubes)

This protocol is adapted from studies on this compound and other compounds.

a. Cell Culture and Differentiation:

  • L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For differentiation into myotubes, confluent cells are switched to DMEM containing 2% horse serum for 4-6 days.

b. Glucose Uptake Assay:

  • Differentiated L6 myotubes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then incubated with the test compound (e.g., F015 mixture of this compound, berberine, curcumin) at various concentrations for a specified time (e.g., 30 minutes to 18 hours).

  • Insulin (100 nM) is used as a positive control.

  • Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) for 10 minutes.

  • The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed with 0.1 N NaOH, and the radioactivity is measured using a liquid scintillation counter.

Western Blot Analysis for Insulin Signaling Proteins

This protocol is a general method used to assess the phosphorylation status of key signaling molecules.

a. Cell Lysis and Protein Quantification:

  • After treatment with the natural compound and/or insulin, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay kit.

b. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, AMPK, p38 MAPK).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is a standard method to assess glucose tolerance in animal models.

a. Animal Model and Treatment:

  • An appropriate animal model of insulin resistance is used (e.g., db/db mice, high-fat diet-fed mice, or dexamethasone-induced insulin-resistant mice).

  • Animals are administered the test compound (e.g., cinnamon extract) orally at a specific dosage for a defined period (e.g., 4-8 weeks).

b. OGTT Procedure:

  • After the treatment period, animals are fasted overnight (12-16 hours).

  • A baseline blood sample is collected from the tail vein (time 0).

  • A glucose solution (1-2 g/kg body weight) is administered orally.

  • Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.

  • Blood glucose levels are measured using a glucometer.

  • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Conclusion

The available evidence suggests that this compound, particularly as a diastereomeric mixture, holds promise as a natural insulin sensitizer (B1316253) by acting on the PI3K/Akt and ERK1/2 signaling pathways. However, more extensive research, including in vivo efficacy and safety studies, is required to fully elucidate its therapeutic potential. In comparison, compounds like berberine and curcumin have a more substantial body of evidence supporting their insulin-sensitizing effects through multiple mechanisms, most notably the activation of AMPK. Cinnamon extract and alpha-lipoic acid also demonstrate significant benefits in improving glucose homeostasis. Resveratrol and EGCG, while effective, may have more complex and context-dependent actions. This guide provides a foundational comparison to aid researchers in the strategic development of novel therapeutics for insulin resistance.

References

Unveiling the Anticancer Potential of Isocalophyllic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of natural compounds as novel therapeutic agents is a field of burgeoning interest. Isocalophyllic acid, a complex chromanone derivative isolated from plants of the Calophyllum genus, represents a promising but underexplored candidate. This guide provides a comparative analysis of the bioactivity of compounds from Calophyllum inophyllum, offering a lens through which the potential of this compound can be assessed. Due to a scarcity of direct studies on this compound's anticancer activity, this guide draws upon data from extracts of C. inophyllum and related pure compounds to provide a foundational understanding and to highlight areas ripe for future investigation.

Comparative Anticancer Activity of Calophyllum inophyllum Derivatives

While specific cytotoxic data for this compound remains limited, studies on crude extracts and other purified compounds from Calophyllum inophyllum provide valuable insights into the potential anticancer efficacy of its constituents. The following table summarizes the available quantitative data on the cytotoxic effects of various C. inophyllum extracts and isolated compounds against different cancer cell lines.

Extract/CompoundCell LineCell Line TypeIC50 ValueReference
Ethanolic Leaf ExtractMCF-7Human Breast Adenocarcinoma120 µg/mL[1][2]
Fruit ExtractMCF-7Human Breast Adenocarcinoma23.59 µg/mL (at 24h)[3][4]
Caloxanthone AHCT-116Human Colon Carcinoma3.04 µM[3]
MacluraxanthoneHCT-116Human Colon Carcinoma3.04 µM[3]

Note: The variability in IC50 values can be attributed to differences in the part of the plant used, extraction methods, and the specific composition of the extracts.

Deciphering the Mechanism: Potential Signaling Pathways

A study on a diastereomeric mixture of calophyllic acid and this compound identified the involvement of the PI3K/Akt and ERK1/2 signaling pathways in mediating its effects on glucose uptake in skeletal muscle cells. While this is not a direct indication of its anticancer mechanism, these pathways are frequently dysregulated in cancer and are common targets for anticancer drugs. This suggests a plausible avenue for investigating the anticancer activity of this compound.

The anticancer effects of some Calophyllum inophyllum extracts have been linked to the modulation of reactive oxygen species (ROS) and the induction of apoptosis through a p53-dependent mechanism involving the activation of caspase-3.[4]

Below are diagrams representing the potential signaling pathways that may be modulated by this compound, based on preliminary data and the known mechanisms of related compounds.

PI3K_Akt_Signaling_Pathway Isocalophyllic_Acid This compound PI3K PI3K Isocalophyllic_Acid->PI3K Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth ERK1_2_Signaling_Pathway Isocalophyllic_Acid This compound Raf Raf Isocalophyllic_Acid->Raf Inhibition? Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

References

A Comparative Guide to the Structure-Activity Relationship of Isocalophyllic Acid Derivatives and Related Calophyllum Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocalophyllic acid, a member of the complex coumarins isolated from plants of the Calophyllum genus, represents a promising scaffold for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies dedicated exclusively to this compound derivatives are limited in publicly available literature, a wealth of information on related Calophyllum coumarins provides significant insights into the structural features crucial for their biological activities. This guide offers a comparative analysis of this compound and its analogues, drawing on experimental data from closely related compounds to infer potential SAR trends for cytotoxicity, anti-inflammatory, and anti-HIV activities.

Comparative Biological Activity of Calophyllum Coumarins

The biological activities of coumarins isolated from Calophyllum species are diverse, with many exhibiting potent anti-HIV, cytotoxic, and anti-inflammatory effects. The following table summarizes the reported activities of this compound, its close analogue calophyllolide (B1236139), and other significant Calophyllum coumarins to provide a basis for SAR comparison.

CompoundStructureBiological ActivityIC₅₀ / EC₅₀ (µM)Cell Line / AssayReference
This compound graph TD; A["this compound"];
CytotoxicData Not AvailableCalophyllolide graph TD; B["Calophyllolide"];Anti-inflammatory-Carrageenan-induced edema in rats[1]Cytotoxic> 100Various cancer cell linesCalanolide A graph TD; C["Calanolide A"];Anti-HIV-1 (RT inhibitor)0.1MT-4 cells[2]Inophyllum B graph TD; D["Inophyllum B"];Anti-HIV-1 (RT inhibitor)0.08MT-4 cells[2]Soulattrolide graph TD; E["Soulattrolide"];Anti-HIV-1 (RT inhibitor)0.09MT-4 cells[2]

Inferred Structure-Activity Relationships

Based on studies of various Calophyllum coumarins, several key structural features have been identified as critical for their biological activity. These insights can be extrapolated to guide the design of novel this compound derivatives.

For Anti-HIV Activity:

The anti-HIV activity of pyranocoumarins like calanolides and inophyllums is highly dependent on the stereochemistry of the dihydropyran ring.[2]

  • Stereochemistry: A trans configuration of the methyl groups at C-10 and C-11 and the presence of a hydroxyl group at C-12 are considered essential for potent anti-HIV-1 activity.[2] Specifically, a C-12 hydroxyl group in the β-position (S-configuration) is crucial for maximal activity.[2]

  • Substituents at C-4: The presence of bulky substituents at the C-4 position of the coumarin (B35378) core is a common feature among active compounds.[3]

For Cytotoxic Activity:

While specific SAR for the cytotoxicity of this compound derivatives is not established, studies on xanthones from Calophyllum species, which share biosynthetic pathways with coumarins, suggest that the nature and position of prenyl and pyrano groups significantly influence their anti-proliferative effects.[3] It is plausible that modifications of the prenyl and phenyl groups on the this compound scaffold would modulate its cytotoxic potential.

For Anti-inflammatory Activity:

Calophyllolide has demonstrated anti-inflammatory properties.[1][4] A synthetic analogue of calophyllolide also showed potent anti-inflammatory activity, suggesting that the pyranocoumarin (B1669404) skeleton is a valid pharmacophore for this effect.[1] Further studies involving systematic modification of the acyl and phenyl substituents on the this compound core are needed to elucidate a clear SAR for anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the reliable evaluation of the biological activities of novel compounds. Below are standard protocols for assessing cytotoxicity and anti-HIV activity, which can be adapted for the study of this compound derivatives.

1. Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2. Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin (B1670575) (DIG)- and biotin-labeled dNTPs in a reaction buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction mixture.

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. Include a no-enzyme control and a positive control (a known RT inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotin-labeled DNA.

    • Wash the plate to remove unbound reagents.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Cytotoxicity Screening

experimental_workflow_cytotoxicity start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with Isocalophyllic Acid Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Add DMSO to dissolve formazan incubation_4h->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxic activity of this compound derivatives using the MTT assay.

Inferred SAR for Anti-HIV Activity of Calophyllum Coumarins

sar_hiv cluster_modifications Structural Modifications cluster_activity Biological Activity Isocalophyllic_Acid This compound Scaffold Stereochemistry Stereochemistry of Dihydropyran Ring Isocalophyllic_Acid->Stereochemistry Crucial for activity C4_Substituent Bulky Substituent at C-4 Isocalophyllic_Acid->C4_Substituent Enhances activity C12_Hydroxyl C-12 Hydroxyl Group (beta-orientation) Isocalophyllic_Acid->C12_Hydroxyl Essential for activity High_Activity High Anti-HIV Activity Stereochemistry->High_Activity trans-dimethyl Low_Activity Low or No Anti-HIV Activity Stereochemistry->Low_Activity cis-dimethyl C4_Substituent->High_Activity C12_Hydroxyl->High_Activity C12_Hydroxyl->Low_Activity alpha-orientation or absent

Caption: Key structural features influencing the anti-HIV activity of Calophyllum coumarins.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of isocalophyllic acid, ensuring the protection of laboratory personnel and the environment.

This compound is a natural product isolated from Calophyllum inophyllum and is utilized in research for its potential anti-inflammatory and antimicrobial properties.[1] As a carboxylic acid, its disposal requires adherence to specific safety protocols.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This information is critical for a comprehensive understanding of the compound's characteristics to ensure safe handling and disposal.

PropertyValueSource
CAS Number 157810-76-9[1][]
Molecular Formula C₂₅H₂₄O₆[][3]
Molecular Weight 420.45 g/mol [1][][3]
Appearance Powder[]
Melting Point 182-183 °C[1]
Boiling Point 633.7±55.0 °C (Predicted)[1]
Density 1.259±0.06 g/cm³ (Predicted)[1]
Storage 2-8°C, sealed, dry, light-proof[1]

Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Spill Management: In the event of a spill, immediately alert personnel in the vicinity.

  • For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a designated, labeled waste container.

  • Ensure the area is well-ventilated.

3. Disposal of Unused or Waste this compound:

Due to the lack of specific toxicity and environmental impact data, this compound should be treated as hazardous waste. Direct disposal down the drain is not recommended.

  • Step 1: Collection

    • Collect waste this compound in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and any known hazard information.

  • Step 2: Neutralization (for solutions)

    • If the this compound is in a solvent, consult the solvent's SDS for proper handling and disposal.

    • For acidic solutions, neutralization can render the waste less hazardous. Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide (B78521) solution, while stirring in a well-ventilated area, preferably a fume hood.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH for neutralization is typically between 6.0 and 8.0.

    • Be aware that neutralization reactions are exothermic and may produce gas. Proceed with caution.

  • Step 3: Final Disposal

    • Once neutralized, the solution should still be collected in a labeled hazardous waste container.

    • Solid this compound waste should be placed in a designated, sealed, and labeled container.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of chemical waste. They will arrange for collection and proper disposal by a licensed waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Identify Isocalophyllic Acid for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or a solution? B->C D Collect solid waste in a labeled, sealed container. C->D Solid E Slowly neutralize the solution with a weak base to pH 6-8. C->E Solution G Store waste container in a designated secondary containment area. D->G F Collect neutralized solution in a labeled waste container. E->F F->G H Contact Environmental Health & Safety (EHS) for pickup and final disposal. G->H I End: Waste properly disposed. H->I

Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Isocalophyllic acid is a natural product found in Calophyllum inophyllum. As with any research chemical where comprehensive safety data is not available, it should be handled with caution, assuming it may have hazardous properties.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on general best practices for powdered chemicals and acids.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Double-gloving: Nitrile or latex inner gloves with chemical-resistant outer gloves (e.g., thicker nitrile or neoprene).Protects against direct skin contact with the powdered substance. Double-gloving provides an extra layer of protection in case the outer glove is breached.
Eyes Chemical safety goggles.Provides a seal around the eyes to protect against airborne particles and potential splashes.
Face Face shield.To be worn in conjunction with safety goggles, especially when there is a risk of splashes or significant dust generation.
Body Laboratory coat.Protects clothing and skin from contamination.
Respiratory N95 respirator or a higher level of respiratory protection based on a formal risk assessment.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step 1: Receiving and Inspection

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, CAS number, and any available hazard information.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

Step 2: Preparation for Handling

  • Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.

  • Ensure that all necessary PPE is available and in good condition.

  • Have a spill kit and emergency eyewash/shower station readily accessible.

Step 3: Weighing and Aliquoting

  • Perform all weighing and aliquoting of the powdered this compound within a chemical fume hood to contain any airborne particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to minimize dust generation.

  • Close the primary container tightly after dispensing the required amount.

Step 4: Solution Preparation

  • If preparing a solution, add the powdered this compound to the solvent slowly.

  • Be aware of any potential exothermic reactions, although specific data for this compound is not available.

Step 5: Storage

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and potential degradation.

  • Store away from incompatible materials such as strong oxidizing agents and bases.[1][2]

Operational Workflow Diagram

OperationalWorkflow A Step 1: Receiving & Inspection B Step 2: Preparation for Handling (in Chemical Fume Hood) A->B C Step 3: Weighing & Aliquoting (Minimize Dust) B->C D Step 4: Solution Preparation (Slow Addition to Solvent) C->D E Step 5: Storage (Cool, Dry, Well-Ventilated) D->E

Caption: Operational workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Segregate this compound waste (solid and solutions) from other waste streams.

  • Use a dedicated, clearly labeled, and leak-proof waste container. The container should be compatible with the chemical.

Step 2: Solid Waste Disposal

  • Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) in the designated solid waste container.

Step 3: Liquid Waste Disposal

  • Collect solutions of this compound in a designated liquid waste container.

  • Do not mix with other solvent waste unless compatibility has been confirmed.

Step 4: Container Rinsing

  • Rinse empty containers that held this compound with a suitable solvent.

  • Collect the rinsate as hazardous waste.

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Disposal Plan Diagram

DisposalPlan A Step 1: Waste Segregation (Dedicated Labeled Container) B Step 2: Collect Solid Waste (Unused chemical, contaminated items) A->B C Step 3: Collect Liquid Waste (Solutions) A->C D Step 4: Container Rinsing (Collect rinsate as hazardous waste) B->D C->D E Step 5: Final Disposal (via EHS or Licensed Contractor) D->E

Caption: Disposal plan for this compound waste.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is necessary.

Emergency Situation Procedure
Small Spill (Powder) 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully scoop the material into a designated waste container. 4. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Large Spill (Powder) 1. Evacuate the immediate area. 2. Alert others and contact your institution's EHS or emergency response team. 3. Prevent the spread of the powder.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.